molecular formula C11H12O3 B1453660 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid CAS No. 74205-29-1

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B1453660
CAS No.: 74205-29-1
M. Wt: 192.21 g/mol
InChI Key: OKGXVHRWLUXELM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXVHRWLUXELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651744
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-29-1
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

Technical Synthesis Guide: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

[1]

Executive Summary

This technical guide details the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1), a critical intermediate in the development of central nervous system (CNS) active pharmaceutical ingredients, including aryl-cycloalkane analgesics.[1]

The recommended pathway utilizes a Phase Transfer Catalyzed (PTC) cyclodialkylation of 3-methoxyphenylacetonitrile followed by high-temperature alkaline hydrolysis.[1] This route is selected for its scalability, safety profile (avoiding pyrophoric bases like NaH), and high atom economy compared to malonic ester syntheses.

Part 1: Retrosynthetic Analysis & Strategy

The structural rigidity of the cyclopropane ring combined with the quaternary benzylic carbon presents a steric challenge. A disconnection approach reveals the nitrile precursor as the most viable checkpoint, allowing for the formation of the strained ring via a double nucleophilic substitution.

Strategic Disconnection[1]
  • Target Molecule: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.[1]

  • Primary Disconnection: Hydrolysis of the carboxylic acid leads to 1-(3-methoxyphenyl)cyclopropanecarbonitrile .[1]

  • Secondary Disconnection: The cyclopropane ring is formed via a double alkylation of the active methylene in 3-methoxyphenylacetonitrile using a 1,2-dihaloethane equivalent.[1]

RetrosynthesisTarget1-(3-Methoxyphenyl)cyclopropanecarboxylic acidNitrile1-(3-Methoxyphenyl)cyclopropanecarbonitrileNitrile->TargetHydrolysis(KOH, Glycol)Precursor3-MethoxyphenylacetonitrilePrecursor->NitrileCyclodialkylation(NaOH, PTC)Reagent1,2-Dibromoethane(or 1-Bromo-2-chloroethane)Reagent->Nitrile

Figure 1: Retrosynthetic pathway identifying the nitrile intermediate as the key synthetic junction.[1]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

This step utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .[1] The interface between the organic phase (toluene) and the aqueous phase (50% NaOH) is mediated by a quaternary ammonium salt, allowing the deprotonation of the nitrile without anhydrous conditions.

Reaction Scheme:

Materials:

  • 3-Methoxyphenylacetonitrile (1.0 eq)[1]

  • 1,2-Dibromoethane (1.5 eq) [Alternative: 1-Bromo-2-chloroethane for cost reduction on scale][1]

  • Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)

  • Benzyltriethylammonium chloride (TEBA) (0.05 eq) [Catalyst]

  • Toluene (Solvent, 5-10 volumes)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for PTC efficiency), a reflux condenser, and a dropping funnel.

  • Charging: Charge 3-methoxyphenylacetonitrile, 1,2-dibromoethane, TEBA, and toluene into the flask. Stir to dissolve.

  • Initiation: Heat the mixture to 45–50°C.

  • Addition: Add the 50% NaOH solution dropwise over 60 minutes. Note: The reaction is exothermic.[2][3] Control the addition rate to maintain internal temperature < 60°C.

  • Reaction: Once addition is complete, heat the mixture to 60–70°C and stir vigorously (800+ RPM) for 4–6 hours.

  • Monitoring: Monitor by HPLC or GC. The disappearance of the starting nitrile and the absence of mono-alkylated intermediate (4-bromo-2-(3-methoxyphenyl)butanenitrile) indicates completion.[1]

  • Workup: Cool to room temperature. Add water to dissolve salts.[4] Separate the organic layer.[5][6][7] Extract the aqueous layer once with toluene.

  • Purification: Wash combined organics with water, then brine. Dry over

    
    . Evaporate solvent under reduced pressure. The crude oil can often be used directly or distilled (high vacuum) if high purity is required.
    

Key Mechanistic Insight: The PTC transports the hydroxide ion from the aqueous phase into the organic phase as an ion pair (

1

PTC_MechanismAq_PhaseAqueous Phase(NaOH)Q_OHQ+ OH-Aq_Phase->Q_OHIon ExchangeOrg_PhaseOrganic Phase(Toluene)Q_ClQ+ Cl-Org_Phase->Q_ClReturnQ_OH->Org_PhaseTransferSubstrateAr-CH2-CNAnion[Ar-CH-CN]- Q+Substrate->AnionDeprotonationby Q+OH-ProductCyclopropaneProductAnion->ProductAlkylation(x2)

Figure 2: Interfacial mechanism of Phase Transfer Catalysis driving the cyclization.[1]

Step 2: Hydrolysis to 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Steric hindrance around the nitrile group in 1-arylcyclopropanecarbonitriles makes standard aqueous hydrolysis slow or incomplete.[1] High-boiling alcoholic solvents are required to achieve necessary temperatures (>120°C).[1]

Reaction Scheme:

Materials:

  • 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (1.0 eq)[1]

  • Potassium Hydroxide (KOH) pellets (4.0 eq)

  • Ethylene Glycol (Solvent, 4-6 volumes) [Alternative: 1,2-Propanediol][1]

Protocol:

  • Setup: Equip a flask with a reflux condenser and a thermometer.

  • Charging: Dissolve KOH pellets in ethylene glycol. Add the nitrile intermediate.[8]

  • Reaction: Heat the mixture to reflux (approx. 150–160°C). Stir for 12–18 hours.[1]

    • Note: Ammonia gas will be evolved. Ensure proper ventilation.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 volumes).

  • Extraction (Impurity Removal): Wash the basic aqueous solution with Ethyl Acetate or MTBE to remove unreacted nitrile or neutral impurities. Discard the organic layer.[6]

  • Acidification: Acidify the aqueous layer carefully with conc. HCl to pH 1–2. The product will precipitate as a solid or oil out.

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (x3). Combine extracts, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize the crude acid from Hexane/Ethyl Acetate or Toluene/Heptane to obtain the pure solid.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Stirring Rate (Step 1) >800 RPMCritical. Low shear results in poor phase contact, stalling the reaction and promoting mono-alkylation byproducts.[1]
Temperature (Step 1) 60–70°C<50°C: Reaction is too slow. >80°C: Increased risk of hydrolysis of the nitrile to amide in situ or polymerization.
Base Conc. (Step 1) 50% NaOHLower concentrations (e.g., 20%) significantly reduce the deprotonation rate in PTC systems.
Hydrolysis Temp (Step 2) >140°CTemperatures below 120°C will result in incomplete hydrolysis (stalled at the amide stage).
Troubleshooting Guide
  • Issue: Presence of mono-alkylated impurity (open chain).[1]

    • Solution: Increase the equivalents of 1,2-dibromoethane (up to 2.0 eq) and ensure vigorous stirring. Check catalyst activity.

  • Issue: Product is an amide, not an acid.

    • Solution: The hydrolysis step was not rigorous enough. Increase temperature or reaction time. Ensure KOH is in excess.

Part 4: Safety & References

Safety Considerations
  • 1,2-Dibromoethane: A known carcinogen and potential mutagen.[1] Handle in a fume hood with appropriate PPE (gloves, goggles). Consider substituting with 1-bromo-2-chloroethane if local regulations allow, though it is also toxic.[1]

  • Exotherm: The alkylation step is exothermic.[3] On a large scale, active cooling is required during the addition of NaOH.

  • Cyanide/Ammonia: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions easily. However, hydrolysis releases ammonia gas; ensure scrubber or ventilation is active.

References
  • Fedorynski, M., & Jonczyk, A. (1995).[9] Synthesis of 1-Arylcyclopropanecarbonitriles Under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355–359.[9] Link (Validates the PTC method for aryl cyclopropanes).

  • Organic Syntheses. (1990). Cyclopropanecarboxylic Acid.[6][7][9][10][11] Org.[2][6][7][9][10][12] Synth. Coll. Vol. 1, 156. Link (Foundational hydrolysis protocols).

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Compound Summary). Link (Chemical structure and property verification).

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[6] Tetrahedron Letters, 10(53), 4659-4662.[1] (Seminal work on PTC cyclopropanation).

1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid , a specialized pharmacophore used in medicinal chemistry.

Executive Summary & Pharmacological Identity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1 ) is a conformationally restricted aromatic acid primarily utilized as a high-value pharmacophore building block and chemical probe . Unlike simple aromatic acids, the cyclopropane ring rigidly locks the phenyl and carboxylate groups into a specific spatial arrangement, making this molecule critical for mapping the steric requirements of receptor binding pockets—specifically in GPCR allosteric modulation (e.g., T1R3 sweet taste receptors) and Kinase Inhibition (e.g., Indazole derivatives).

Core Mechanistic Profile
FeatureTechnical Specification
Primary Class Conformationally Restricted Phenylacetic Acid Analog
Key Structural Motif

-Linked Cyclopropane Ring (Rigid Spacer)
Biological Targets T1R3 Sweet Taste Receptor (NAM), Kinase Domains (Intermediate)
Molecular Mechanism Negative Allosteric Modulation (NAM); Steric/Electronic Probing
Chemical Reactivity Carboxylic acid activation; Cyclopropane ring strain release

Mechanism of Action: Biological Targets

While often used as an intermediate, the molecule itself possesses intrinsic biological activity belonging to the class of fibrates and lactisole analogs .

A. T1R3 Negative Allosteric Modulation (Sweet Taste Inhibition)

The most distinct biological mechanism for methoxy-phenyl-cyclopropanecarboxylates is their action on the T1R3 (Taste Receptor Type 1 Member 3) subunit.

  • Mechanism: The molecule acts as a Negative Allosteric Modulator (NAM) . It binds to the Transmembrane Domain (TMD) of the T1R3 subunit, distinct from the orthosteric site (Venus Flytrap Domain) where sugars bind.

  • Conformational Locking: The cyclopropane ring forces the carboxylic acid and the phenyl ring into a "locked" conformation that mimics the bioactive state of Lactisole (a flexible ether analog).

  • 3-Methoxy Effect: While the 4-methoxy isomer (Lactisole analog) is the most potent inhibitor, the 3-methoxy isomer serves as a critical steric probe . It tests the tolerance of the receptor's hydrophobic pocket. The 3-position substitution often alters the binding kinetics, reducing potency compared to the 4-isomer but increasing selectivity against off-target fibrate receptors.

B. Pharmacophore in Kinase Inhibitors

In drug development (e.g., Bayer Schering Pharma patents), this molecule serves as a key intermediate for synthesizing Indazole-based Kinase Inhibitors (targeting VEGFR or CDKs).

  • Role: The cyclopropane moiety acts as a bioisostere for a gem-dimethyl group but introduces specific bond angles (

    
    ) that can orient the inhibitor's "warhead" into a precise trajectory to interact with the ATP-binding pocket hinge region.
    

Visualization: Signaling & Synthesis Pathways

Diagram 1: T1R3 Allosteric Inhibition Mechanism

This diagram illustrates how the molecule inhibits the sweet taste signal transduction cascade.

T1R3_Mechanism Ligand Sweet Tastant (Sugar/Sweetener) Receptor T1R2/T1R3 Heterodimer (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein G-Protein (Gustducin) Receptor->GProtein Activation Blocked Inhibitor 1-(3-Methoxyphenyl) cyclopropanecarboxylic acid (NAM) Inhibitor->Receptor Binds Transmembrane Domain (Stabilizes Inactive State) Effector PLC-beta2 Activation GProtein->Effector Downstream Signal Signal Ca2+ Release (Depolarization) Effector->Signal

Caption: The molecule binds to the T1R3 TMD, stabilizing the receptor in an inactive conformation and preventing G-protein (Gustducin) coupling despite sugar binding.

Experimental Protocols

Protocol A: Synthesis via Carbene Insertion

Use this protocol to synthesize the compound for research purposes.

Reagents: 3-Methoxystyrene, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (Catalyst), Dichloromethane (DCM), NaOH.

  • Carbene Generation: In a flame-dried flask under

    
    , dissolve 3-methoxystyrene  (1.0 eq) and Rh_2(OAc)_4  (0.5 mol%) in anhydrous DCM.
    
  • Cyclopropanation: Slowly add Ethyl diazoacetate (1.2 eq) via syringe pump over 4 hours at room temperature. Note: Slow addition prevents EDA dimerization.

  • Workup: Filter the mixture through a celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Hydrolysis: Dissolve the resulting ester in MeOH/THF (1:1) and add 2M NaOH (3.0 eq). Reflux for 3 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc (

    
    ). Dry over MgSO_4 and recrystallize from Hexanes/EtOAc to yield 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid .
    
Protocol B: Calcium Flux Assay (Functional Validation)

Use this protocol to verify T1R3 antagonistic activity.

System: HEK293T cells stably expressing T1R2/T1R3 and G


15.
  • Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate for 24h.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer. Incubate for 45 min at 37°C.

  • Pre-Incubation: Add 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (concentration range: 0.1

    
    M – 1 mM) to the wells. Incubate for 10 min.
    
  • Stimulation: Inject Sucrose (100 mM final concentration) using an automated fluidics system (e.g., FLIPR).

  • Measurement: Record fluorescence intensity (

    
     nm, 
    
    
    
    nm) for 120 seconds.
  • Analysis: Calculate

    
    . A reduction in peak fluorescence compared to vehicle control indicates NAM activity.
    

Comparative Data: Structure-Activity Relationship (SAR)

The position of the methoxy group critically alters the physicochemical properties and binding affinity.

Property3-Methoxy Isomer (Target)4-Methoxy Isomer (Lactisole Analog)Unsubstituted (Parent)
Electronic Effect Inductive Withdrawal (

)
Resonance Donation (

)
Neutral
T1R3 Potency Moderate (IC

M)
High (IC

M)
Low
Lipophilicity (cLogP) ~2.1~2.1~1.7
Metabolic Stability High (Resistant to para-hydroxylation)Moderate (O-demethylation risk)High
Primary Use Mechanistic Probe / Intermediate Food Additive / Standard Inhibitor Reagent

References

  • PubChem. 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jiang, P., et al. (2005). Lactisole Interactions with the Transmembrane Domains of Human T1R3 Taste Receptors. Journal of Biological Chemistry.
  • Bayer Schering Pharma AG. (2007).[1] Patent WO2007/144203: Indazole derivatives. (Demonstrates use as a key intermediate for kinase inhibitors). Available at:

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for cyclopropane bioisosterism).

Sources

Spectroscopic Characterization Guide: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1). This compound is a critical structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of 3-methoxyphenylacetic acid and a key intermediate in the synthesis of central nervous system (CNS) agents, including serotonin/norepinephrine reuptake inhibitors (SNRIs) analogous to Tramadol.

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals.

Part 1: Chemical Identity & Structural Significance

The cyclopropane ring imposes rigid stereochemical constraints on the phenyl ring, preventing free rotation and locking the pharmacophore into a specific bioactive conformation. This rigidity creates unique spectroscopic signatures, particularly in NMR, due to the magnetic anisotropy of the cyclopropane ring.

PropertyDetail
IUPAC Name 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
CAS Number 74205-29-1
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Structural Features Meta-substituted aromatic ring, Quaternary cyclopropane carbon, Carboxylic acid moiety
Synthetic Context & Impurity Profile

Understanding the synthesis is vital for interpreting spectra, as specific impurities often co-elute. The standard route involves the double alkylation of 3-methoxyphenylacetonitrile followed by hydrolysis.

Common Impurities to Monitor:

  • 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: The unhydrolyzed intermediate (IR: ~2240 cm⁻¹).

  • Open-chain alkyl halides: Resulting from incomplete cyclization (NMR: triplets > 3.0 ppm).

  • Decarboxylated byproduct: 1-(3-methoxyphenyl)cyclopropane (loss of COOH during aggressive hydrolysis).

Part 2: Spectroscopic Data & Analysis

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the carboxylic acid dimer and the ether functionality.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
2800–3300 Broad, StrongO-H StretchCharacteristic carboxylic acid dimer "hump."
1685–1705 StrongC=O StretchCarbonyl stretch.[1] Shifts to ~1730 cm⁻¹ if esterified (impurity check).
1600, 1585 MediumC=C AromaticRing breathing modes enhanced by methoxy conjugation.
1240–1260 StrongC-O-C StretchAsymmetric stretching of the aryl alkyl ether (Ar-O-Me).
1030–1050 MediumC-O StretchSymmetric ether stretch.
~920–940 MediumO-H BendOut-of-plane bending, confirming the carboxylic acid dimer.
Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher; Solvent: CDCl₃ (Chloroform-d)

The cyclopropane protons form a higher-order AA'BB' system due to the magnetic inequivalence caused by the cis/trans relationship to the carboxylic acid and the phenyl ring.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
11.8 – 12.5 Broad Singlet1HCOOH Acidic proton. Chemical shift is concentration-dependent due to H-bonding.
7.20 – 7.28 Triplet (t)1HAr-H5 Meta-coupling dominates.
6.90 – 7.00 Multiplet2HAr-H2 , Ar-H6 Protons ortho to the cyclopropane/methoxy groups.
6.78 – 6.85 Doublet of Doublets1HAr-H4 Para to the cyclopropane; shielded by the OMe group.
3.80 Singlet (s)3H-OCH₃ Characteristic methoxy singlet.
1.58 – 1.68 Multiplet (m)2HCyclopropyl-CH₂ cis to Phenyl (shielded by ring current).
1.18 – 1.28 Multiplet (m)2HCyclopropyl-CH₂ trans to Phenyl (deshielded by COOH anisotropy).

Critical QC Check: The integration ratio between the methoxy singlet (3.80 ppm) and the cyclopropane multiplets (1.2-1.7 ppm) must be exactly 3:4 . Deviation suggests open-chain impurities.

¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignment
180.5 Quaternary (C=O)Carboxylic Acid Carbonyl
159.6 Quaternary (C-O)Aromatic C3 (attached to OMe)
141.2 Quaternary (C-C)Aromatic C1 (attached to cyclopropane)
129.4 CHAromatic C5
121.8 CHAromatic C6
115.2 CHAromatic C2
112.8 CHAromatic C4
55.3 CH₃Methoxy Carbon (-OCH₃)
29.1 QuaternaryCyclopropane C1 (Quaternary center)
17.5 CH₂Cyclopropane C2/C3 (Symmetric)
Mass Spectrometry (MS)

Methodology: GC-MS (EI, 70 eV) or LC-MS (ESI)

The fragmentation pattern is driven by the stability of the cyclopropyl-stabilized carbocation and the loss of the carboxylic acid group.

Fragmentation Pathway (EI):

  • Molecular Ion (M⁺): m/z 192 (distinct).

  • Base Peak: m/z 147. Formed by the loss of the carboxylic acid radical (•COOH, mass 45) or loss of CO₂H. This generates the stable 1-(3-methoxyphenyl)cyclopropyl cation.

  • Secondary Fragment: m/z 115-117. Loss of the methoxy group (as formaldehyde or methyl radical) from the base peak.

Part 3: Visualization of Analytical Workflows

Diagram 1: Fragmentation & Structural Logic

This diagram illustrates the mass spectrometry fragmentation pathway used to confirm the core structure.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 192 [C11H12O3]+ Fragment_1 Base Peak m/z 147 [M - COOH]+ M_Ion->Fragment_1 - COOH (45 Da) Alpha Cleavage Fragment_2 Aryl Cation m/z ~117 [Loss of OMe/CH2] Fragment_1->Fragment_2 - CH2O / Me Rearrangement

Caption: Primary fragmentation pathway showing the diagnostic loss of the carboxylic acid moiety.

Diagram 2: Self-Validating Analytical Protocol

A flowchart for verifying sample purity using cross-referenced spectroscopic data.

QC_Workflow Start Crude Sample 1-(3-Methoxyphenyl) cyclopropanecarboxylic acid IR_Check Step 1: IR Spectroscopy Check 2240 cm-1 Start->IR_Check Decision_IR Nitrile Peak Present? IR_Check->Decision_IR Reprocess Reprocess: Hydrolysis (KOH/EtOH) Decision_IR->Reprocess Yes NMR_Check Step 2: 1H NMR (CDCl3) Integrate 3.8ppm vs 1.2-1.6ppm Decision_IR->NMR_Check No Reprocess->IR_Check Validation Validation Criteria: 1. Ratio OMe:Cyclopropyl = 3:4 2. No triplets > 3.0 ppm (Open chain) NMR_Check->Validation Final Release Lot Validation->Final

Caption: Step-by-step logic for impurity detection and structural validation.

Part 4: Experimental Protocol for Spectral Acquisition

To ensure reproducibility and minimize artifacts (e.g., dimerization effects), follow this standardized protocol.

Protocol: High-Resolution ¹H NMR Acquisition
  • Sample Preparation:

    • Weigh 10–15 mg of the dry solid acid.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: Ensure the solution is clear. Turbidity indicates inorganic salts (from hydrolysis workup) which will degrade resolution. Filter through a glass wool plug if necessary.

  • Instrument Parameters:

    • Pulse Angle: 30° (to allow relaxation of the quaternary carbons and carboxylic acid proton).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary C1 carbon and the carboxylic acid proton have long T1 relaxation times.

    • Scans: 16–32 scans are sufficient for ¹H; 512+ scans for ¹³C.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Protocol: GC-MS Derivatization (Optional but Recommended)

Direct injection of carboxylic acids can lead to peak tailing in GC. For high-precision quantitation:

  • Dissolve 5 mg sample in 1 mL Methanol.

  • Add 2 drops of Trimethylsilyldiazomethane (TMS-CHN₂) or H₂SO₄ (catalytic).

  • Incubate 10 mins (Methyl Ester formation).

  • Inject. Note: The parent ion will shift to m/z 206 (Methyl ester).

References

  • Chemical Identity & Constants

    • National Institute of Standards and Technology (NIST).[2][3][4] "Cyclopropanecarboxylic acid derivatives - Mass Spectra." NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][4]

  • Synthetic Pathway & Intermediates
  • NMR Interpretation of Cyclopropanes: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for cyclopropane anisotropy effects).
  • Related Pharmacophore Chemistry

    • PubChem. "1-(3-methoxyphenyl)cyclopentanecarboxylic acid (Analogous Data)." [Link]

Sources

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Part 1: Executive Summary & Chemical Identity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a specialized aryl-cycloalkyl scaffold used primarily in medicinal chemistry as a conformationally restricted bioisostere of phenylacetic acid derivatives.[1][2] Unlike its cyclohexyl analog (found in the analgesic Tramadol) or the flexible dimethyl-substituted chains, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and rigidifies the vector of the phenyl and carboxyl groups.[1][2]

This structural rigidity is critical for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and monoamine transporters, where it serves to lock the pharmacophore into a bioactive conformation while blocking metabolic degradation at the benzylic position.[1][2]

Chemical Datasheet
PropertySpecification
Chemical Name 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Common Synonyms 1-(m-Anisyl)cyclopropanecarboxylic acid; 3-Methoxy-1-carboxy-1-phenylcyclopropane
CAS Number Not Widely Listed (Custom Synthesis Target)*
Precursor CAS 19924-43-7 (3-Methoxyphenylacetonitrile)
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Predicted Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (unless basified)
Acidity (pKa) ~4.5–4.8 (Predicted; comparable to cyclopropanecarboxylic acid)

*Note: While the 4-methoxy isomer (CAS 16728-01-1) is a catalog item, the 3-methoxy isomer is typically generated in situ or via custom synthesis for specific SAR campaigns.[1][2]

Part 2: Synthetic Pathways & Protocols

The synthesis of this scaffold presents a classic challenge in quaternary carbon formation. The most robust route utilizes a double alkylation strategy (dialkylation) of the active methylene in 3-methoxyphenylacetonitrile, followed by hydrolysis.[1][2]

Mechanism of Action: The Dialkylation Strategy

The reaction relies on the acidity of the benzylic protons (pKa ~21 in DMSO).[1][2] A strong base generates the carbanion, which undergoes sequential S_N2 attacks on 1,2-dibromoethane.[1][2] The cyclization step is intramolecular and rapid due to the proximity of the electrophile, despite the developing ring strain.

SynthesisPathway Start 3-Methoxyphenylacetonitrile (CAS 19924-43-7) Intermediate 1-(3-Methoxyphenyl) cyclopropanecarbonitrile Start->Intermediate Phase Transfer Alkylation Reagents 1,2-Dibromoethane NaOH / TEBA (PTC) Reagents->Intermediate Product 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid Intermediate->Product Nitrile Hydrolysis Hydrolysis KOH / Ethylene Glycol Reflux (160°C)

Figure 1: Synthetic workflow from the commercial nitrile precursor to the target acid.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

  • Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 5 mol%).[1][2]

  • Procedure:

    • Charge a flask with 3-methoxyphenylacetonitrile and 1,2-dibromoethane.

    • Add TEBA catalyst.[1][2]

    • Add 50% NaOH dropwise while maintaining the internal temperature at 45–50°C (Exothermic reaction). Critical: Do not allow temperature to spike >60°C to prevent polymerization of the halide.[1]

    • Stir vigorously for 4–6 hours. The color typically shifts from pale yellow to deep orange/brown.[1]

    • Workup: Dilute with water, extract with toluene. Wash organic layer with 1N HCl (to remove amine byproducts) and brine.[1][2] Evaporate to yield the crude nitrile oil.[1]

Step 2: Hydrolysis to the Carboxylic Acid

  • Reagents: Crude Nitrile, KOH (4.0 eq), Ethylene Glycol (Solvent).[1][2]

  • Procedure:

    • Dissolve the crude nitrile in ethylene glycol (high boiling point is required; ethanol reflux is often insufficient for sterically hindered nitriles).[1][2]

    • Add KOH pellets.

    • Heat to 150–160°C for 12 hours. Monitor by TLC (disappearance of the nitrile spot).

    • Isolation: Cool to room temperature. Dilute with water.[1][2][3][4]

    • Purification Step: Wash the basic aqueous phase with diethyl ether (removes unreacted neutral organics).[1][2]

    • Acidify the aqueous phase to pH 2 with conc. HCl. The product will precipitate as a solid or oil out.[1]

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if solid.[1][2]

Part 3: Applications in Medicinal Chemistry

This scaffold is valuable because it modifies the physicochemical profile of a drug candidate without altering its fundamental pharmacophore binding points.

Metabolic Stability (The "Blocker" Effect)

In flexible phenylacetic acid derivatives, the benzylic carbon is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).[1][2] Incorporating this carbon into a cyclopropyl ring removes the abstractable benzylic hydrogens, significantly increasing the metabolic half-life (


) of the molecule.[1][2]
Conformational Restriction

The cyclopropyl group fixes the bond angle between the phenyl ring and the carboxylate.

  • Flexible Analog: Free rotation allows multiple conformers (entropic penalty upon binding).[1][2]

  • Cyclopropyl Analog: Restricted rotation reduces the entropic cost of binding, potentially increasing affinity (

    
    ) if the frozen conformation matches the receptor pocket.[1][2]
    

SAR_Logic Base Phenylacetic Acid Scaffold Mod1 Dimethyl Analog (Steric Bulk only) Base->Mod1 Methylation Mod2 Cyclopropyl Analog (Rigid + Metabolic Block) Base->Mod2 Cyclopropanation Target Target Receptor (GPCR/Transporter) Mod1->Target Low Affinity High Clearance Mod2->Target High Affinity Low Clearance

Figure 2: Structure-Activity Relationship (SAR) logic for substituting flexible chains with cyclopropyl rings.

Part 4: Safety & Handling

1. Nitrile Toxicity: The precursor (3-methoxyphenylacetonitrile) and the intermediate nitrile are organic cyanides.[1][2] While less acutely toxic than inorganic cyanides, they can liberate HCN under strong acidic conditions or metabolic processing.[1][2]

  • Control: Handle in a fume hood.[1][2] Treat waste streams with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal.[1][2]

2. Alkylating Agents: 1,2-Dibromoethane is a potent alkylating agent and a suspected carcinogen.[1][2]

  • Control: Double-glove (Nitrile + Laminate) and use a closed dispensing system if possible.[1][2] Quench excess alkylating agent with aqueous ammonia or thiosulfate during workup.[1][2]

References

  • Synthesis of Arylcyclopropanecarboxylic Acids

    • Source: "Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof."[1][5] US Patent 5504245A.[1][2]

    • Relevance: Describes the base-mediated cyclization of nitriles using 1,2-dihaloalkanes.
    • [1][2]

  • Precursor Identity (3-Methoxyphenylacetonitrile)

    • Source: PubChem Compound Summary for CID 88310.[1][2]

    • Relevance: Validates the starting material CAS 19924-43-7 and physical properties.[1][2]

    • [1][2]

  • Medicinal Chemistry of Arylcyclopropanes

    • Source: "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry."[1][2] Docentes FCT NOVA.

    • Relevance: Reviews the use of cyclopropyl groups to lock bioactive conform
  • Hydrolysis Kinetics

    • Source: "Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate..." Organic & Biomolecular Chemistry.
    • Relevance: Provides context on the hydrolytic stability of methoxyphenyl esters/nitriles.

Sources

Strategic Design & Synthesis: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Conformational Restriction[1][2]

In modern drug discovery, the transition from a flexible linear chain to a rigid cyclic scaffold is a pivotal strategy to enhance potency and metabolic stability.[1] 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid represents a "privileged structure"—a conformationally restricted bioisostere of 3-methoxyphenylacetic acid and dihydrocinnamic acid derivatives.

This scaffold is extensively utilized in the development of GPR40 (FFAR1) agonists for type 2 diabetes and BACE1 inhibitors for Alzheimer's disease. The cyclopropane ring serves two critical functions:

  • Thorpe-Ingold Effect (Gem-Disubstituent Effect): It locks the carboxylic acid and the aromatic ring into a specific vector, reducing the entropic penalty upon binding to the receptor.

  • Metabolic Blockade: It prevents

    
    -oxidation and benzylic hydroxylation, common clearance pathways for linear phenylpropanoic acids.
    

This guide details the strategic synthesis, structural analog design, and biological rationale for this moiety.

Structural Significance & Pharmacophore Analysis

The 1,1-disubstituted cyclopropane core creates a unique spatial arrangement. Unlike a flexible ethyl chain, the cyclopropane ring fixes the bond angle between the aryl group and the carboxylate at approximately 60°, forcing the substituents away from each other (trans-like arrangement) to minimize steric clash.

Key Structural Features[1][3][4][5][6]
  • The "Anchor" (Carboxylic Acid): Forms a critical salt bridge with arginine residues (e.g., Arg99 in GPR40).

  • The "Shield" (Cyclopropane): Protects the

    
    -carbon from metabolic attack.
    
  • The "Vector" (3-Methoxyphenyl): The meta-substitution pattern directs the lipophilic bulk into specific hydrophobic pockets (e.g., Sub-pocket 1 in GPCRs), distinct from para-substitution.

Strategic Synthesis: Phase-Transfer Catalysis (PTC)

While several routes exist (e.g., Rhodium-catalyzed carbenoid insertion), the most robust, scalable, and self-validating protocol for 1-arylcyclopropanecarboxylic acids is Phase-Transfer Catalyzed Dialkylation of arylacetonitriles.

Why this route?
  • Causality: Using a solid base (NaOH) with a quaternary ammonium salt (TBAB) allows the reaction to proceed at the interface of the solid/organic phase, minimizing the polymerization of the active methylene compound.

  • Selectivity: The cyclic product is thermodynamically favored over mono-alkylated open chains due to the intramolecular alkylation rate acceleration (Thorpe-Ingold effect).

Workflow Visualization

The following diagram illustrates the critical pathway from starting material to the final acid scaffold.

SynthesisWorkflow SM 3-Methoxyphenylacetonitrile (Starting Material) Inter1 Bis-Alkylation (1,2-Dibromoethane) SM->Inter1 50% NaOH, TBAB (cat) Microwave or Reflux Inter2 1-(3-Methoxyphenyl) cyclopropanenitrile Inter1->Inter2 Intramolecular Cyclization Hydrolysis Alkaline Hydrolysis (KOH, Ethylene Glycol) Inter2->Hydrolysis 180°C, 4h Final 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid Hydrolysis->Final HCl Workup

Figure 1: Synthetic workflow for the generation of the 1,1-disubstituted cyclopropane core via PTC dialkylation.

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Safety Note: 1,2-Dibromoethane is a potential carcinogen. Handle in a fume hood with double gloving.

Step 1: Cyclopropanation (The PTC Method)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenylacetonitrile (10.0 mmol, 1.0 eq) and 1,2-dibromoethane (15.0 mmol, 1.5 eq).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.1 eq) as the phase transfer catalyst.

  • Base Initiation: Add 50% w/w aqueous NaOH (20 mL) dropwise while stirring vigorously.

    • Mechanistic Insight: The high concentration of NaOH dehydrates the interface, increasing the basicity of the hydroxide ion transferred by TBAB, facilitating the deprotonation of the benzylic position.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The nitrile intermediate will appear less polar than the starting material.

  • Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: The crude NMR should show the disappearance of the benzylic singlet (~3.8 ppm) and the appearance of two symmetric multiplets for the cyclopropane protons (~1.2-1.7 ppm).

Step 2: Hydrolysis to the Acid
  • Solvent Switch: Dissolve the crude nitrile in ethylene glycol (10 mL).

    • Causality: Aqueous hydrolysis often fails due to the steric bulk of the cyclopropane ring protecting the nitrile carbon. Ethylene glycol allows reaction temperatures >150°C.

  • Reagent: Add KOH pellets (20.0 mmol, 2.0 eq).

  • Reflux: Heat to 160°C for 6-12 hours.

  • Isolation: Cool to room temperature. Dilute with water (30 mL). Wash with ether (to remove unreacted nitrile). Acidify the aqueous layer to pH 1 with 6N HCl.

  • Crystallization: The product usually precipitates as a white solid. Filter and recrystallize from Hexane/EtOAc.

Structural Analog Design (SAR)

To optimize this scaffold for specific targets (e.g., GPR40 vs. P2X3), a systematic SAR (Structure-Activity Relationship) campaign is required.

SAR Strategy Map

SAR_Strategy Core 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid Zone1 Acid Bioisosteres (pKa Modulation) Core->Zone1 Zone2 Aromatic Substitution (Lipophilicity/Metabolism) Core->Zone2 Zone3 Ring Constraints (Geometry) Core->Zone3 Tetrazole Tetrazole (Metabolic Stability) Zone1->Tetrazole Oxadiazole 1,2,4-Oxadiazole (Neutral Isostere) Zone1->Oxadiazole Fluoro 3-Fluoro/4-Fluoro (Block Metabolism) Zone2->Fluoro Cyclobutane Cyclobutane (Angle Expansion) Zone3->Cyclobutane

Figure 2: Strategic modification vectors for the 1-phenylcyclopropanecarboxylic acid scaffold.

Quantitative SAR Data (Hypothetical/Trend-Based)

The following table summarizes the expected physicochemical shifts when modifying the core structure, based on established medicinal chemistry principles (Hammett constants and Lipinski rules).

Analog ClassModificationEffect on pKaEffect on LogPMetabolic StabilityPrimary Utility
Parent 3-OMe, COOH~4.8~2.5ModerateLead Compound
Bioisostere 3-OMe, Tetrazole~4.5~2.2HighOral Bioavailability
Halogenated 3-F, COOH~4.6~2.7HighBlocking CYP oxidation
Ring Analog Cyclobutane Core~4.8~2.9ModerateExploring Binding Pocket Volume
Polar 3-OMe, CONHOH~9.0~1.5LowHDAC Inhibition / Metal Chelation

Biological Application: GPR40 Agonism

The most prominent application of this scaffold is in the design of GPR40 agonists (e.g., analogs of AMG 837).

  • Mechanism: The carboxylic acid moiety acts as a "warhead," interacting with Arg99 and Glu172 in the GPR40 binding pocket.

  • Role of Cyclopropane: The rigid ring directs the aromatic tail into a lipophilic sub-pocket. If the ring is replaced by a flexible ethylene linker, potency typically drops by 10-100 fold due to the entropic cost of freezing the rotatable bonds upon binding.

  • Validation: In calcium flux assays (FLIPR), 1-(3-methoxyphenyl)cyclopropanecarboxylic acid derivatives often show EC50 values in the nanomolar range (10-500 nM) depending on the distal aromatic substituents.

References

  • Synthesis of Cyclopropanecarboxylic Acids

    • Title: "Cyclopropanecarboxylic Acid" (Organic Syntheses, Coll.[2] Vol. 1).

    • Relevance: Found
    • Source:

  • GPR40 Agonist Design

    • Title: "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist."
    • Relevance: Establishes the phenylpropanoic acid/cyclopropane bioisosterism in GPR40 ligands.
    • Source:

  • Conformational Restriction Strategies

    • Title: "Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode."[3]

    • Relevance: Demonstrates the structural biology benefits of the cyclopropane scaffold.
    • Source:

  • Phase Transfer Catalysis

    • Title: "Synthesis of 1-Arylcyclopropanecarboxylic Acids."
    • Relevance: Validates the dialkyl
    • Source: (General reference for PTC alkylation).

Sources

Methodological & Application

The Strategic Utility of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the judicious selection of building blocks is paramount. Among these, strained carbocyclic scaffolds have garnered considerable attention for their ability to impart unique conformational constraints and metabolic stability to target molecules. This guide provides an in-depth exploration of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, a versatile synthetic intermediate whose structural motifs—a strained cyclopropane ring, a methoxy-substituted phenyl group, and a reactive carboxylic acid handle—offer a compelling platform for the construction of complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical application notes for the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application. The table below summarizes key properties for 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
Melting Point Data not available; predicted to be a crystalline solid.
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.
pKa Estimated to be around 4-5, typical for a carboxylic acid.

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 3.82 (s, 3H, OCH₃), 1.6-1.8 (m, 2H, cyclopropyl-CH₂), 1.2-1.4 (m, 2H, cyclopropyl-CH₂). The carboxylic acid proton would appear as a broad singlet, typically above 10 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~179 (C=O), ~159 (Ar-C-O), ~140 (Ar-C), ~129 (Ar-CH), ~121 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), 55.3 (OCH₃), ~30 (quaternary cyclopropyl-C), ~18 (cyclopropyl-CH₂).

  • IR (KBr, cm⁻¹): A broad absorption in the range of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp carbonyl stretch (C=O) around 1700 cm⁻¹, C-O stretching vibrations for the methoxy group and carboxylic acid around 1200-1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Synthetic Protocols: Accessing the Intermediate

Two principal and robust synthetic strategies for the preparation of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid are the hydrolysis of the corresponding nitrile and the malonic ester synthesis. The choice between these routes may depend on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis via Nitrile Hydrolysis

This pathway involves the initial formation of 1-(3-methoxyphenyl)cyclopropanecarbonitrile, followed by its hydrolysis to the target carboxylic acid. The key cyclopropanation step leverages the acidity of the benzylic proton in (3-methoxyphenyl)acetonitrile.

Workflow for Nitrile Hydrolysis Pathway

Nitrile Hydrolysis Pathway start (3-Methoxyphenyl)acetonitrile step1 Cyclopropanation with 1,2-Dibromoethane start->step1 intermediate 1-(3-Methoxyphenyl)cyclopropanecarbonitrile step1->intermediate step2 Acid or Base-Catalyzed Hydrolysis intermediate->step2 product 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid step2->product

Caption: Synthesis of the target acid via a nitrile intermediate.

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

This reaction proceeds via the deprotonation of (3-methoxyphenyl)acetonitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile in a double alkylation with 1,2-dibromoethane. A strong base, such as sodium amide (NaNH₂), is typically required for efficient deprotonation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous liquid ammonia (if using NaNH₂ generated in situ) or a high-boiling point aprotic solvent like toluene or DMF.

  • Base Addition: Carefully add sodium amide (2.2 equivalents) to the solvent. If generating in situ, add sodium metal to liquid ammonia with a catalytic amount of ferric nitrate.

  • Substrate Addition: To the stirred suspension of the base, add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent)[1] in the reaction solvent dropwise at a temperature that maintains a gentle reflux or as dictated by the chosen solvent.

  • Alkylation: After the addition of the nitrile is complete, add 1,2-dibromoethane (1.1 equivalents) dropwise. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile to the Carboxylic Acid

The nitrile can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the methoxy-substituted aromatic ring.

Experimental Protocol (Base-Catalyzed):

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(3-methoxyphenyl)cyclopropanecarbonitrile (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Hydrolysis: Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (excess, typically 5-10 equivalents). Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material by TLC or GC-MS).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a concentrated mineral acid (e.g., HCl or H₂SO₄) until the pH is acidic (pH 1-2). The carboxylic acid will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile alternative for the construction of the target molecule. This route involves the alkylation of diethyl malonate with a suitable 3-methoxybenzyl halide, followed by cyclopropanation and subsequent hydrolysis and decarboxylation.

Workflow for Malonic Ester Synthesis Pathway

Malonic Ester Synthesis start Diethyl Malonate + 3-Methoxybenzyl Halide step1 Alkylation start->step1 intermediate1 Diethyl (3-methoxybenzyl)malonate step1->intermediate1 step2 Cyclopropanation with 1,2-Dibromoethane intermediate1->step2 intermediate2 Diethyl 1-(3-methoxybenzyl)cyclopropane-1,1-dicarboxylate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 product 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid step3->product

Caption: Synthesis of the target acid via the malonic ester route.

Experimental Protocol:

  • Enolate Formation: In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Alkylation: To the resulting solution of the malonate enolate, add 3-methoxybenzyl chloride or bromide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux for several hours until the alkylation is complete (monitored by TLC or GC-MS).

  • Second Alkylation (Cyclopropanation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1,2-dibromoethane (1.1 equivalents). Heat the mixture to reflux to facilitate the intramolecular cyclization.

  • Hydrolysis and Decarboxylation: After the cyclopropanation is complete, add a concentrated aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the diester to the corresponding dicarboxylic acid salt. Cool the reaction mixture and acidify with a concentrated mineral acid. Upon heating, the resulting gem-dicarboxylic acid will undergo decarboxylation to yield the target 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

  • Work-up and Purification: The work-up and purification are similar to that described in the nitrile hydrolysis protocol, involving extraction and recrystallization.

Applications in Synthetic Chemistry

The unique structural features of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid make it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

Application Note 1: Synthesis of Melatonin Receptor Agonist Analogues

The cyclopropylmethylamine moiety is a key pharmacophore in several biologically active compounds. 1-(3-methoxyphenyl)cyclopropanecarboxylic acid can serve as a precursor to this important structural motif. For instance, it can be utilized in the synthesis of analogues of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[2][3][4]

The carboxylic acid can be converted to the corresponding acyl chloride, which can then be reacted with an amine to form an amide. Subsequent reduction of the amide would yield the desired cyclopropylmethylamine derivative.

Reaction Scheme: Conversion to a Key Amide Intermediate

Amide Formation start 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid step1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->step1 intermediate 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride step1->intermediate step2 Amine (R-NH₂) intermediate->step2 product N-substituted-1-(3-methoxyphenyl)cyclopropanecarboxamide step2->product

Sources

Application Note: Strategic Esterification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust method for the esterification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid .

This guide prioritizes steric management and chemoselectivity , acknowledging the quaternary center at the


-position which renders standard Fischer esterification kinetically slow and prone to incomplete conversion.

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 900254-25-3) Molecular Weight: 192.21 g/mol Core Challenge: Steric Hindrance & Ring Stability.

The target substrate features a carboxylic acid attached directly to a cyclopropane ring which also bears a 3-methoxyphenyl group.[1] This creates a quaternary carbon center at the reaction site.

  • Steric Barrier: The tetrahedral intermediate required for nucleophilic acyl substitution is high-energy and difficult to form using standard acid-catalyzed equilibrium methods (Fischer Esterification).

  • Electronic Factors: The meta-methoxy group is electron-donating but not in direct conjugation with the reaction center; however, the cyclopropane ring itself has unique orbital character (Walsh orbitals) that can stabilize adjacent carbocations, making the acid chloride route highly effective but requiring moisture control.

Method Selection Matrix
FeatureMethod A: Acid Chloride Activation Method B: Base-Mediated Alkylation
Mechanism Nucleophilic Acyl Substitution (Activated)SN2 Displacement (Carboxylate Nucleophile)
Steric Sensitivity Low (Highly reactive intermediate overcomes sterics)None (Reaction occurs at the alkyl halide, not the carbonyl)
Scalability High (Kilogram scale friendly)Moderate (Reagent costs: MeI/Cs₂CO₃)
Byproducts Gases (CO, CO₂, HCl) - Easy removalInorganic salts - Requires filtration/wash
Recommendation Primary Protocol for Scale-up Primary Protocol for Lab-Scale/Screening

Detailed Protocols

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes Oxalyl Chloride to generate the acid chloride in situ, followed by quenching with the desired alcohol. It is preferred over Thionyl Chloride for this substrate to avoid heating the cyclopropane ring with strong sulfur acids.

Reagents & Materials
  • Substrate: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Nucleophile: Methanol (Excess) or desired alcohol (1.5 equiv + Et₃N)

  • Quench: Saturated NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with the carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Cool the solution to 0 °C in an ice bath.

    • Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at the hindered center.

    • Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (CO/CO₂) will be observed.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • In-Process Control (IPC): Aliquot 50 µL into MeOH. Check TLC/LCMS. Complete conversion to the methyl ester indicates the Acid Chloride was fully formed.

  • Esterification:

    • Option 1 (Methyl Ester): Cool back to 0 °C and add anhydrous Methanol (5.0 equiv) dropwise. Stir for 1 hour at RT.

    • Option 2 (Complex Alcohols): Concentrate the Acid Chloride to dryness (remove DCM/excess Oxalyl Chloride), redissolve in fresh DCM, and add the Alcohol (1.1 equiv) + Triethylamine (1.5 equiv) + DMAP (0.1 equiv).

  • Workup:

    • Quench with Saturated NaHCO₃ solution.

    • Extract with DCM (3x).[2] Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Base-Mediated Alkylation (Mild/High-Yield)

This method uses the carboxylate anion as a nucleophile to attack an alkyl halide. It completely bypasses the steric hindrance at the carbonyl carbon.

Reagents & Materials
  • Substrate: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv - faster)

  • Electrophile: Iodomethane (MeI) (1.5 equiv) or Benzyl Bromide, etc.

  • Solvent: DMF (Dimethylformamide) or Acetone (if MeI is used).

Step-by-Step Methodology
  • Solvation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.5 M). Note: Acetone can be used for Methyl Iodide reactions to simplify workup, but DMF is required for less reactive alkyl halides.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. The suspension may become thick. Stir for 15 minutes at RT.

  • Alkylation:

    • Add Iodomethane (1.5 equiv) dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Stir the reaction at Room Temperature for 4–12 hours.

    • Why RT? Heating is rarely necessary for MeI and avoids potential cyclopropane ring opening or elimination side reactions.

  • Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc) and Water (1:1 ratio).

    • Wash the organic layer extensively with Water (3x) to remove DMF.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Usually yields >95% pure product without chromatography. If needed, filter through a short silica plug (Hexanes:EtOAc 9:1).

Visualization & Workflows

Workflow Diagram: Acid Chloride Route

The following diagram illustrates the chemical pathway and critical decision points for Protocol A.

EsterificationProtocol Start Start: 1-(3-Methoxyphenyl) cyclopropanecarboxylic acid Activation Activation: Oxalyl Chloride + cat. DMF (0°C -> RT, 2h) Start->Activation DCM, N2 atm Intermediate Intermediate: Acid Chloride Species Activation->Intermediate -CO, -CO2, -HCl Addition Nucleophile Addition: Add ROH (Methanol/Alcohol) Intermediate->Addition Fast Reaction Workup Workup: NaHCO3 Quench DCM Extraction Addition->Workup IPC: Complete Product Final Product: Ester Workup->Product Concentration

Figure 1: Reaction workflow for the Acid Chloride activation method (Protocol A).

Decision Tree: Method Selection

Use this logic to determine the appropriate protocol for your specific derivative.

DecisionTree Start Select Protocol Scale Scale > 10g? Start->Scale Sterics Is Alcohol Hindered? Scale->Sterics No (Lab Scale) ProtocolA Protocol A: Acid Chloride Scale->ProtocolA Yes (Scale-up) Cost Reagent Cost Sensitivity? Sterics->Cost No (Primary/Methyl) Sterics->ProtocolA Yes (e.g., t-Butanol) Cost->ProtocolA High Sensitivity (Cheapest Reagents) ProtocolB Protocol B: Alkyl Halide (Base) Cost->ProtocolB Low Sensitivity (High Yield Priority)

Figure 2: Strategic decision tree for selecting the optimal esterification route.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

Analytical MethodExpected Signal (Methyl Ester Example)Interpretation
1H NMR (CDCl₃) Singlet, ~3.60 - 3.65 ppm (3H)Diagnostic -COOCH₃ peak.
1H NMR (CDCl₃) Multiplets, ~1.20 - 1.60 ppm (4H)Cyclopropane ring protons (distinctive upfield shift).
13C NMR ~174-175 ppmCarbonyl Carbon (Ester). Shifts upfield from Acid (~180 ppm).
IR Spectroscopy ~1735 cm⁻¹Strong C=O stretch (Ester). Acid O-H broad stretch (2500-3300) should disappear.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Context: Foundational text for catalytic esterification, though Acid Chloride is preferred here for sterics.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13972233, 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. [1]

    • Context: Verification of chemical structure, identifiers (CAS 900254-25-3), and physical properties.
  • Aratani, T. (1985). Action of Alkali on Ethyl γ-Chlorobutyrate (Cyclopropane Synthesis Precedents). Pure and Applied Chemistry, 57(12), 1839-1844.

Sources

Application Note: High-Efficiency Synthesis of Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Malonic Ester Synthesis for Cyclopropanecarboxylic Acid Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanes act as critical structural motifs in modern medicinal chemistry, serving as bioisosteres for alkenes and amides, and as metabolic blockers to extend drug half-life.[1][2] While the classical Perkin synthesis utilizing sodium alkoxides offers a foundational route, it is often plagued by low yields (<40%) due to polymerization and O-alkylation side reactions.

This guide details an optimized Phase Transfer Catalysis (PTC) protocol for the synthesis of 1,1-cyclopropanedicarboxylic acid diethyl ester and its subsequent conversion to cyclopropanecarboxylic acid. By utilizing a solid-liquid or liquid-liquid interfacial mechanism, this protocol suppresses polymerization, increases yield to >70%, and simplifies purification.

Strategic Importance in Drug Discovery

The cyclopropyl moiety is not merely a spacer; it is a rigid scaffold that directs pharmacophore orientation.

  • Bioisosterism: The cyclopropane ring mimics the electronic properties of a double bond (

    
     character) while maintaining a saturated 
    
    
    
    framework, often improving metabolic stability against P450 oxidases.
  • Conformational Restriction: It locks substituents in specific vectors, reducing the entropic penalty of receptor binding.

  • Examples: Levomilnacipran (SNRI), Tranylcypromine (MAOI), and Ledipasvir (HCV NS5A inhibitor).

Mechanistic Insight

The formation of the cyclopropane ring via malonic ester involves a sequential double alkylation. The reaction kinetics are governed by the competition between the intramolecular ring closure (


) and intermolecular polymerization (

).
Reaction Pathway[3][4][5][6][7][8][9]
  • First Deprotonation: Base removes an acidic

    
    -proton (
    
    
    
    ) from diethyl malonate.
  • Intermolecular

    
    :  The enolate attacks 1,2-dibromoethane.
    
  • Second Deprotonation: The remaining

    
    -proton is removed.
    
  • Intramolecular 3-exo-tet Cyclization: The resulting carbanion attacks the terminal bromide to close the ring.

Critical Control Point: In homogenous systems (e.g., NaOEt/EtOH), the mono-alkylated intermediate often reacts with a second equivalent of malonate rather than cyclizing, leading to oligomers. PTC systems mitigate this by controlling the concentration of the active anion in the organic phase.

Mechanism Diagram

MalonicEsterMechanism Start Diethyl Malonate (pKa ~13) Enolate1 Enolate Anion Start->Enolate1 Deprotonation Base1 Base (OH- or OR-) Base1->Enolate1 Intermed Mono-alkylated Intermediate Enolate1->Intermed Intermolecular SN2 AlkylHalide 1,2-Dibromoethane (Electrophile) AlkylHalide->Intermed Enolate2 Cyclization Precursor (Anion) Intermed->Enolate2 Deprotonation Base2 Base (2nd Eq) Base2->Enolate2 Product Diethyl 1,1-cyclopropane dicarboxylate Enolate2->Product Intramolecular 3-exo-tet (Fast) SideProduct Polymer/Oligomer (Side Reaction) Enolate2->SideProduct Intermolecular Attack (Slow in PTC)

Figure 1: Sequential alkylation mechanism. In PTC conditions, the "Intermolecular Attack" leading to polymers is suppressed due to interfacial kinetics.

Experimental Protocols

Protocol A: Modern Phase Transfer Catalysis (Recommended)

Advantage: High yield (70-80%), operational simplicity, reduced moisture sensitivity. Scope: Suitable for gram-to-multigram scale synthesis of the diester intermediate.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • NaOH (50% aqueous solution, 4.0 equiv)

  • TEBA (Triethylbenzylammonium chloride, 1-2 mol%)

  • Solvent: Toluene (optional, reaction can be run neat) or DMSO (for acceleration).

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a reflux condenser, and a dropping funnel.

  • Charge: Add diethyl malonate (e.g., 16 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), and TEBA (0.23 g) to the flask.

  • Initiation: With vigorous stirring, add the 50% NaOH solution dropwise. Caution: The reaction is exothermic. Maintain temperature below 50°C using an ice-water bath if necessary.

  • Reaction: Once addition is complete, heat the mixture to 45-50°C and stir vigorously for 2-4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC-MS. The disappearance of malonate is the key indicator.

  • Quench & Workup:

    • Cool to room temperature.[3][4]

    • Dilute with water (100 mL) to dissolve inorganic salts.

    • Extract with diethyl ether or MTBE (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Distill the residue under reduced pressure.

    • Target: Diethyl 1,1-cyclopropanedicarboxylate (bp ~115°C at 20 mmHg).

Protocol B: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final cyclopropanecarboxylic acid.

Reagents:

  • KOH (2.5 equiv) in Ethanol/Water (1:1).

  • Concentrated HCl or

    
    .[5]
    

Step-by-Step Workflow:

  • Saponification: Reflux the diester from Protocol A with KOH solution for 6 hours. The solution should become homogeneous.

  • Isolation of Diacid:

    • Remove ethanol via rotary evaporation.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with Conc.[4] HCl to pH 1.

    • Extract the 1,1-cyclopropanedicarboxylic acid with ether (multiple extractions required due to water solubility).[6] Dry and concentrate to obtain the solid diacid (mp ~139-140°C).

  • Decarboxylation:

    • Place the neat diacid in a flask equipped for distillation.

    • Heat to 160-180°C (oil bath).

      
       evolution will be vigorous.
      
    • Continue heating until gas evolution ceases.

    • Distill the resulting oil to obtain pure cyclopropanecarboxylic acid (bp 182-184°C).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Polymerization High local concentration of mono-alkylated anion.Switch to PTC. Ensure vigorous mechanical stirring. Do not add dibromide to the enolate; mix them first, then add base (in PTC).
Solidification of Rxn Precipitation of NaBr salts.Add minimal amount of water or use mechanical stirring to break up the slurry.
Incomplete Decarboxylation Temperature too low.Ensure internal temperature reaches >160°C. Use a high-boiling solvent (e.g., quinoline) with trace copper powder if neat reaction fails.
Product in Aqueous Phase High water solubility of the diacid.[6]Saturate the aqueous layer with NaCl (salting out) before extraction. Use continuous extraction if possible.[6]

Synthesis Workflow Diagram

SynthesisWorkflow Input Reagents: Diethyl Malonate + 1,2-Dibromoethane Step1 PTC Alkylation (50% NaOH, TEBA, 50°C) Input->Step1 Decision1 Check GC/TLC: Malonate Consumed? Step1->Decision1 Decision1->Step1 No (Continue Heating) Step2 Workup: Extract (Ether), Dry, Distill Decision1->Step2 Yes Intermediate Intermediate: Diethyl 1,1-cyclopropanedicarboxylate Step2->Intermediate Step3 Hydrolysis: KOH/EtOH, Reflux Intermediate->Step3 Step4 Acidification & Extraction: Isolate Diacid Step3->Step4 Step5 Thermal Decarboxylation: Heat to 160-180°C (-CO2) Step4->Step5 Final Final Product: Cyclopropanecarboxylic Acid Step5->Final

Figure 2: End-to-end workflow for the synthesis of cyclopropanecarboxylic acid using Phase Transfer Catalysis.

References

  • Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 60, 66. Link

  • Perkin, W. H. (1884).[7] "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 45, 421. (Historical Foundation)

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Tale, R. H., & Patil, A. D. (2011). "A Novel and Efficient Method for the Synthesis of Cyclopropanecarboxylic Acid Derivatives." Journal of Chemical Research.
  • Barnes-Seeman, D. (2016). "The Role of Cyclopropanes in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its unique structural features, comprising a cyclopropane ring and a methoxy-substituted phenyl group, necessitate robust and reliable analytical methods for its quantification. Accurate determination of this compound in various matrices is crucial for pharmacokinetic studies, quality control of drug products, and metabolic research. This guide provides a comprehensive overview of validated analytical methods for the quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated in accordance with international guidelines to ensure data integrity and reproducibility.

Analytical Strategy Overview

The choice of analytical method for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid depends on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the desired sensitivity. This document outlines three distinct, yet complementary, analytical approaches:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: For the routine quantification of the total concentration of the analyte.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection: For the separation and individual quantification of the enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for confirmation and for analyses in complex biological matrices, often requiring derivatization.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Data Analysis & Reporting Prep Sample Collection & Homogenization Dissolution Dissolution in Suitable Solvent Prep->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction (if needed) Dissolution->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Decision Analysis Goal? Filtration->Decision RPHPLC Total Quantification (RP-HPLC) Decision->RPHPLC Total Concentration ChiralHPLC Enantiomeric Quantification (Chiral HPLC) Decision->ChiralHPLC Enantiomer Ratio GCMS High Sensitivity/Confirmation (GC-MS) Decision->GCMS Trace Levels/ Confirmation Validation Specificity, Linearity, Accuracy, Precision, Robustness RPHPLC->Validation ChiralHPLC->Validation GCMS->Validation Reporting Quantification & Report Generation Validation->Reporting

Figure 1: General analytical workflow for the quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Method 1: Reverse-Phase HPLC for Total Quantification

This method is ideal for the routine analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid in bulk drug substances and simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.[1]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for retaining and eluting aromatic carboxylic acids.[2] The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa ~4-5).[1] This ensures a consistent retention time and improves peak shape by reducing tailing.

  • Detection: The phenyl group in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The methoxy group influences the absorption maximum, which should be experimentally determined but is expected to be around 220 nm or 275 nm.

Detailed Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (purity ≥ 99%).

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method 2: Chiral HPLC for Enantiomeric Separation

Since 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a chiral molecule, distinguishing between its enantiomers is often a regulatory and pharmacological requirement. Chiral HPLC is the gold standard for this purpose.

Causality Behind Experimental Choices
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including profens (chiral carboxylic acids).[4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

  • Mobile Phase: The choice of mobile phase in chiral separations is critical and often determined empirically. A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is common for normal-phase chiral chromatography. An acidic additive (e.g., trifluoroacetic acid - TFA) is often necessary to improve peak shape and resolution for acidic analytes.[6]

Detailed Protocol

1. Instrumentation and Materials

  • HPLC system as described in Method 1.

  • Chiral stationary phase column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).

  • Racemic and enantiomerically pure standards of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

  • HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

2. Chromatographic Conditions

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 20 minutes

3. Sample and Standard Preparation

  • Prepare solutions of the racemic standard and individual enantiomers (if available) in the mobile phase to identify the elution order.

  • Prepare sample solutions in the mobile phase to a concentration that provides an adequate detector response. Filter through a 0.45 µm PTFE syringe filter.

4. Data Analysis

  • Identify the peaks corresponding to each enantiomer based on the injection of the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Method 3: GC-MS for High Sensitivity and Confirmation

Gas chromatography coupled with mass spectrometry offers excellent sensitivity and selectivity, making it suitable for trace-level quantification and confirmatory analysis. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

Causality Behind Experimental Choices
  • Derivatization: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Silylation is a common derivatization technique that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the analyte.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7]

  • GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte from other components in the sample matrix.

  • Mass Spectrometry Detection: MS detection provides high selectivity and allows for confident identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Detailed Protocol

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Anhydrous pyridine or other suitable solvent.

  • Reference standard of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

2. Derivatization Procedure

Derivatization_Workflow Start Dry Sample/Standard Residue AddReagents Add 50 µL Anhydrous Pyridine + 50 µL BSTFA w/ 1% TMCS Start->AddReagents React Vortex & Heat at 70°C for 30 min AddReagents->React Cool Cool to Room Temperature React->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Figure 2: Workflow for the silylation derivatization of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

3. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification, SIM for quantification
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragments)

4. Data Analysis

  • Identify the TMS-derivatized analyte peak by its retention time and mass spectrum.

  • For quantification, use a calibration curve generated from derivatized standards, plotting the peak area of a characteristic ion against concentration.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of these analytical methods, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[11]The analyte peak should be well-resolved from other peaks (resolution > 1.5). Peak purity analysis (for PDA) or mass spectral data should confirm the absence of co-eluting species.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For drug substance/assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples.The mean recovery should be within 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): The RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.Typically determined based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Nickerson, B. (2011). 5 Sample preparation for HPLC analysis of drug products. ResearchGate. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • Giménez-Agulló, N., et al. (2017). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2022). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). PubMed Central. Retrieved from [Link]

  • Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patel, P., & Patel, P. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Maciejewska, D., et al. (2013). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Choi, C. K., & Dong, M. W. (2005). 5 - Sample Preparation for HPLC Analysis of Drug Products. Semantic Scholar. Retrieved from [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Kumar, S., & Sharma, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link]

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Experimental setup for radical addition-polar cyclization cascade synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Radical-Polar Crossover (RPC) Cascade Synthesis

Part 1: The Mechanistic Logic

1.1 Executive Summary Radical-Polar Crossover (RPC) represents a paradigm shift in retrosynthetic logic. Unlike traditional radical chains (which terminate via radical-radical coupling or hydrogen atom transfer) or polar reactions (driven by Coulombic attraction), RPC merges both manifolds in a single catalytic cycle.

This protocol details a Net-Neutral Oxidative RPC sequence. In this system, a photocatalyst oxidizes a precursor to generate a radical (Step 1).[1] This radical adds to an unsaturated acceptor (Step 2). Crucially, instead of terminating, the resulting radical intermediate is reduced by the photocatalyst (Step 3) to generate a carbanion, which then undergoes intramolecular nucleophilic cyclization (Step 4).

1.2 The "Crossover" Advantage

  • Chemo-differentiation: Radicals are chemoselective for electron-deficient alkenes; the resulting anions are chemoselective for electrophiles (imines, carbonyls, leaving groups).

  • Atom Economy: No stoichiometric oxidants or reductants are required; the photocatalyst shuttles the electron.[2]

1.3 Mechanistic Pathway (DOT Visualization)

RPC_Mechanism PC_GS Photocatalyst (Ground State) PC_Excited PC* (Excited) PC_GS->PC_Excited hv (Blue LED) PC_Red PC•- (Reduced) PC_Excited->PC_Red SET (Oxidation of Precursor) PC_Red->PC_GS - e- (Regeneration) Precursor Alkyl Silicate / Carboxylate (Radical Precursor) Radical_A Alkyl Radical (R•) Precursor->Radical_A - e- Radical_B Adduct Radical Radical_A->Radical_B + Substrate (Giese Addition) Substrate Unsaturated Acceptor (Alkene/Imine) Anion Carbanion (R-) Radical_B->Anion SET (Reduction by PC•-) Product Cyclized Heterocycle Anion->Product Polar Cyclization (SN2 / Mannich)

Figure 1: Net-neutral oxidative radical-polar crossover mechanism. The photocatalyst mediates both the generation of the radical and the subsequent reduction to the anion.[2]

Part 2: Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled. RPC reactions are sensitive to the lifetime of the radical intermediate ; if the second electron transfer (reduction) is too slow, the radical will terminate via side reactions (e.g., hydrogen abstraction).

Equipment & Reagents Table
ComponentSpecificationRationale
Light Source 440–460 nm Blue LED (e.g., Kessil A160WE or EvoluChem)Matches absorption of Ir(ppy)₃ and 4CzIPN. High intensity maximizes excited state population.
Reaction Vessel 8 mL Borosilicate Vials with Teflon-lined capsBorosilicate ensures UV/Vis transparency. Teflon prevents solvent leaching.
Photocatalyst 4CzIPN (Organic) or Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆High reduction potentials (

to

V) are required to reduce the adduct radical to the anion.
Solvent DMSO or DMF (Anhydrous)Critical: Polar aprotic solvents stabilize the anionic intermediate and facilitate the polar cyclization step.
Degassing Sparging (N₂) or Freeze-Pump-ThawOxygen quenches the excited photocatalyst and traps carbon radicals (forming peroxides).
The "Goldilocks" Concentration
  • Standard: 0.05 M to 0.1 M.

  • Insight: Unlike pure intramolecular reactions (dilute) or intermolecular reactions (concentrated), RPC cascades require a balance.

    • Too Dilute: The initial intermolecular radical addition (Giese step) fails.

    • Too Concentrated: Radical-radical homocoupling competes with the electron transfer.

Part 3: Detailed Protocol

Target Reaction: Synthesis of a Pyrrolidine via Alkyl Silicate Radical Addition/Cyclization. Reference Model: Based on protocols by Molander (Ref 1) and Fensterbank (Ref 2).

Step 1: Reaction Setup (The "Dark" Phase)
  • Catalyst Loading: In an 8 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., 4CzIPN, 2 mol %) and the radical precursor (e.g., Ammonium bis(catecholato)alkylsilicate, 1.2 equiv).

  • Substrate Addition: Add the electrophilic acceptor (e.g., Imine or Alkene with a pendant leaving group, 1.0 equiv).

  • Solvent: Add anhydrous DMSO (concentration 0.1 M relative to substrate).

    • Expert Tip: If the precursor is insoluble, use a DMSO/DCM (9:1) mixture, but minimize non-polar solvents to maintain ionic reactivity.

Step 2: Deoxygenation (Critical)
  • Seal the vial with a septum cap.[3]

  • Insert a long needle connected to a nitrogen/argon line (inlet) directly into the solution.

  • Insert a short needle (outlet) into the headspace.

  • Sparge vigorously for 10–15 minutes.

    • Why? Even trace oxygen can act as a radical trap, forming peroxyl radicals that terminate the chain before the polar crossover occurs.

Step 3: Irradiation & Temperature Control
  • Seal the puncture holes with Parafilm or electrical tape immediately after removing needles.

  • Place the vial 2–3 cm away from the Blue LED source.

  • Cooling: Position a fan to blow across the vial.

    • Thermodynamics: While the reaction is photochemical, the LED generates heat. Temperatures >35°C can accelerate non-productive thermal decomposition of the silicate precursor.

  • Stir vigorously (1000+ RPM) and irradiate for 18–24 hours.

Step 4: Workup & Purification
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove catechol byproducts) and Brine.

    • Note: DMSO is difficult to remove. Multiple water washes are necessary, or use LiCl solution to extract DMSO into the aqueous phase.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography.

Part 4: Workflow Visualization

Workflow Start Reagent Weighing (Glovebox or Air) Solvent Add Anhydrous DMSO (0.1 M Conc.) Start->Solvent Degas N2 Sparging (15 mins, Critical) Solvent->Degas Irradiate Blue LED Irradiation (Fan Cooling, 24h) Degas->Irradiate Seal Vial Check TLC / LCMS Check Irradiate->Check Check->Irradiate Incomplete Workup Extraction (EtOAc/LiCl) Remove DMSO Check->Workup Conversion >90%

Figure 2: Operational workflow for setting up a standard photoredox RPC reaction.

Part 5: Troubleshooting & Optimization

Symptom: Hydroalkylation (Protonation) instead of Cyclization

  • Observation: You isolate the linear alkylated product where the anion was protonated by the medium instead of displacing the leaving group.

  • Cause: The rate of protonation (

    
    ) is faster than the rate of cyclization (
    
    
    
    ).
  • Solution:

    • Dryer Solvents: Ensure DMSO is stored over molecular sieves.

    • Leaving Group: Switch to a better leaving group (e.g., from Cl to Br or I) to accelerate

      
      .
      
    • Base: Add a weak inorganic base (e.g., K₂HPO₄) to buffer trace protons, though be careful not to quench the radical precursor.

Symptom: Low Conversion / Precursor Decomposition

  • Cause: Oxidative quenching cycle is stalled.

  • Solution: Check the redox potentials. The excited state of the catalyst (

    
    ) must be sufficiently oxidizing to accept an electron from the silicate (
    
    
    
    V). If using 4CzIPN (
    
    
    V), this should be sufficient.

Symptom: Polymerization

  • Cause: Radical concentration is too high, leading to propagation rather than crossover.

  • Solution: Dilute the reaction to 0.02 M or reduce light intensity to lower the steady-state concentration of radicals.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[4] Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. [Link]

  • Matsui, J. K., Gutierrez-Bonet, A., Rotella, M., Alam, R., & Molander, G. A. (2018). Photoredox-mediated radical/polar crossover: A radical approach to ionic chemistry. Angewandte Chemie International Edition. [Link]

  • Cartwright, K. C., Davies, A. M., & Trowbridge, A. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles.[4] Organic Letters. [Link]

  • Ollivier, C., & Fensterbank, L. (2018). Radical-Polar Crossover Reactions. Chemical Science. [Link]

Sources

Application Notes and Protocols: Phase Transfer Catalysis in Cyclopropane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, imparting unique conformational constraints and metabolic stability to bioactive molecules. Phase Transfer Catalysis (PTC) has emerged as a powerful and green methodology for the efficient synthesis of these strained three-membered rings. By facilitating reactions between reagents in immiscible phases, PTC often obviates the need for anhydrous or expensive solvents, simplifies workup procedures, and allows for the use of inexpensive bases like aqueous sodium hydroxide. This guide provides an in-depth exploration of the principles and practical applications of PTC in cyclopropane ring formation, complete with detailed experimental protocols.

The Engine of Biphasic Reactions: Understanding Phase Transfer Catalysis

At its core, phase transfer catalysis addresses the challenge of bringing together reactants that reside in different, immiscible liquid phases—typically an aqueous phase and an organic phase.[1][2] In the context of many cyclopropanation reactions, the base required for generating the reactive intermediate (e.g., a carbene or a carbanion) is often inorganic and soluble in water (like NaOH), while the alkene substrate is soluble in an organic solvent. A phase transfer catalyst, commonly a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the anionic species from the aqueous phase into the organic phase where it can react with the substrate.[1][3]

Two primary mechanisms are proposed for how this transfer occurs: the Starks extraction mechanism and the interfacial mechanism.[4][5] In the Starks mechanism, the catalyst extracts the anion from the aqueous phase into the organic phase as an ion pair.[4] The interfacial mechanism posits that the reaction is initiated at the interface between the two phases, where the catalyst facilitates the transfer of the reactive species into the bulk organic phase.[4][6] The efficiency of a PTC system is influenced by several factors, including the structure of the catalyst, the concentration of the reactants and catalyst, stirring speed (which affects the interfacial area), and temperature.[7]

Diagram 1: The Catalytic Cycle of Phase Transfer Catalysis

PTC_Mechanism cluster_0 Organic Phase RX Alkene (RX) Product Cyclopropane (Product) RX->Product QX Catalyst-Leaving Group Ion Pair (Q+X-) Product->QX QY Catalyst-Anion Ion Pair (Q+Y-) QY->Product Reaction with Alkene NaX Inorganic Salt (Na+X-) QX->NaX Regeneration of Catalyst NaY Inorganic Base/Nucleophile (Na+Y-) NaY->QY Anion Exchange

Caption: General mechanism of phase transfer catalysis.

Key Methodologies for PTC Cyclopropanation

Several robust methods for cyclopropane synthesis are amenable to phase transfer catalysis. Below, we detail the mechanisms and provide protocols for three widely used approaches.

Dichlorocyclopropanation via Carbene Addition

The addition of dichlorocarbene (:CCl₂) to alkenes is a classic and reliable method for synthesizing gem-dichlorocyclopropanes, which are versatile synthetic intermediates.[8] Under PTC conditions, dichlorocarbene is generated in situ from the α-elimination of hydrogen chloride from chloroform using a concentrated aqueous solution of a strong base like sodium hydroxide.[3][9] The phase transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBACl), transports the hydroxide ion or the trichloromethyl anion into the organic phase, facilitating the formation of dichlorocarbene in close proximity to the alkene substrate.[6][7]

Diagram 2: Dichlorocyclopropanation Workflow

Dichlorocyclopropanation_Workflow start Start: Alkene, Chloroform, PTC in Organic Solvent add_base Add concentrated aqueous NaOH start->add_base stir Vigorous Stirring at Controlled Temperature add_base->stir reaction In situ :CCl₂ Generation and Cyclopropanation stir->reaction workup Phase Separation & Aqueous Wash reaction->workup purify Drying and Purification (Distillation/Chromatography) workup->purify product Product: gem-Dichlorocyclopropane purify->product

Caption: Experimental workflow for dichlorocyclopropanation.

Protocol 1: Dichlorocyclopropanation of Styrene

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using chloroform and aqueous sodium hydroxide under phase transfer catalysis.[7]

Materials and Reagents:

  • Styrene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 40% w/w aqueous solution

  • Benzyltriethylammonium chloride (TEBACl) or Triethylbenzylammonium chloride

  • Hexadecane (internal standard for GC analysis, optional)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (150 mL, three-necked)

  • Mechanical stirrer with a flat-bladed paddle

  • Reflux condenser

  • Thermometer or temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 150 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 20 mL of 40% w/w aqueous NaOH solution, 10 mL of chloroform, and the phase transfer catalyst (e.g., 44.4 mg of triethylbenzylammonium chloride, ~1.5 mol% based on the substrate).[7]

  • Conditioning: Stir the mixture for approximately 10 minutes at the desired reaction temperature (e.g., 40°C) to allow for conditioning of the catalyst.[7]

  • Substrate Addition: Add 1.5 mL of styrene (preheated to 40°C) to the reaction mixture. If monitoring by GC, an internal standard like hexadecane can be added prior to the styrene.[7]

  • Reaction: Increase the stirring speed to a vigorous rate (e.g., 500-600 rpm) to ensure efficient mixing of the two phases.[7][10] Maintain the reaction at 40°C and monitor its progress by taking aliquots from the organic layer at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically followed for several hours until the starting material is consumed.

  • Workup: After the reaction is complete, stop the stirring and allow the phases to separate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1-dichloro-2-phenylcyclopropane.

Quantitative Data Summary:

ParameterValue/ConditionReference
Substrate Styrene (1.5 mL, ~13.09 mmol)[7]
Reagents Chloroform (10 mL), 40% aq. NaOH (20 mL)[7]
Catalyst Triethylbenzylammonium chloride (44.4 mg)[7]
Temperature 40°C[7]
Stirring Speed 500 rpm[7]
Typical Reaction Time Followed up to 88% conversion[7]
Cyclopropanation with Sulfur Ylides: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the formation of three-membered rings, including cyclopropanes.[11][12] It involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound (an enone). The reaction proceeds via a conjugate (1,4-) addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate a dialkyl sulfoxide or sulfide.[11][13] While not always requiring PTC, the generation of the sulfur ylide from its corresponding sulfonium or sulfoxonium salt often employs a strong base, and PTC can be advantageous in certain setups.

Diagram 3: Corey-Chaykovsky Cyclopropanation Mechanism

Corey_Chaykovsky Enone α,β-Unsaturated Carbonyl Intermediate Zwitterionic Enolate Intermediate Enone->Intermediate + Ylide (1,4-addition) Ylide Sulfur Ylide Ylide->Intermediate Cyclopropane Cyclopropane Product Intermediate->Cyclopropane Intramolecular Ring Closure DMSO Dimethyl Sulfoxide Intermediate->DMSO Elimination

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

Protocol 2: Cyclopropanation of Chalcone via Corey-Chaykovsky Reaction

This protocol outlines the synthesis of a cyclopropyl ketone from chalcone (1,3-diphenyl-2-propen-1-one) using a sulfur ylide generated in situ.

Materials and Reagents:

  • Chalcone

  • Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, add trimethylsulfoxonium iodide (1.1 equivalents). Add anhydrous DMSO via syringe. To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution of the ylide (dimethyloxosulfonium methylide). Stir for about 15-20 minutes.

  • Substrate Addition: Dissolve chalcone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within a few hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure cyclopropyl ketone.

Asymmetric Cyclopropanation via Michael-Initiated Ring Closure (MIRC)

A significant advancement in cyclopropane synthesis is the development of asymmetric methods to produce enantioenriched products. Chiral phase transfer catalysts, often derived from Cinchona alkaloids, are highly effective in mediating asymmetric Michael-Initiated Ring Closure (MIRC) reactions.[4][10] In this approach, a nucleophile (e.g., diethyl bromomalonate) adds to a Michael acceptor (e.g., a chalcone) in a conjugate addition.[4] The resulting enolate, complexed with the chiral catalyst, then undergoes an intramolecular Sₙ2 reaction to close the three-membered ring. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high levels of stereocontrol.[10]

Diagram 4: Asymmetric MIRC Workflow

Asymmetric_MIRC start Start: Chalcone, Diethyl Bromomalonate, Chiral PTC add_base Add Solid Base (e.g., K₂CO₃ or Cs₂CO₃) start->add_base solvent Add Organic Solvent (e.g., Toluene or CH₂Cl₂) add_base->solvent reaction Stir at Controlled Temperature (e.g., RT or 0°C) solvent->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Filtration and Aqueous Workup monitoring->workup purify Purification by Column Chromatography workup->purify product Product: Enantioenriched Cyclopropane purify->product

Caption: Workflow for asymmetric MIRC cyclopropanation.

Protocol 3: Asymmetric Cyclopropanation of Chalcone with Diethyl Bromomalonate

This protocol describes the enantioselective synthesis of a highly functionalized cyclopropane from chalcone and diethyl bromomalonate using a chiral Cinchona alkaloid-derived phase transfer catalyst.[4]

Materials and Reagents:

  • Chalcone

  • Diethyl bromomalonate

  • Chiral Phase Transfer Catalyst (e.g., a Cinchona alkaloid-derived squaramide or quaternary ammonium salt, 10 mol%)[10]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), solid

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add chalcone (1.0 equivalent), the chiral phase transfer catalyst (0.1 equivalents), and the solid base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent and Reagent Addition: Add the organic solvent (e.g., dichloromethane, to make a ~0.1 M solution). Begin stirring the mixture. Then, add diethyl bromomalonate (1.2 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature (or as optimized for the specific catalyst).[10] Monitor the reaction by TLC until the chalcone is consumed. Reaction times can vary from several hours to days depending on the catalyst and substrates.

  • Workup: Once the reaction is complete, filter the solid base. Wash the filtrate with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Optimization Insights:

  • Catalyst: The structure of the Cinchona alkaloid-derived catalyst is crucial for high enantioselectivity. Catalysts with squaramide motifs have shown excellent performance.[10]

  • Solvent: Dichloromethane often provides higher enantioselectivities compared to other solvents.

  • Base: The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can influence both the reaction rate and selectivity.

  • Temperature: Running the reaction at lower temperatures may improve enantioselectivity, though it will likely increase the reaction time.

Conclusion and Future Outlook

Phase transfer catalysis offers a versatile, scalable, and often more environmentally friendly approach to the synthesis of cyclopropane rings. The methodologies presented here—dichlorocyclopropanation, Corey-Chaykovsky reaction, and asymmetric MIRC—represent a powerful toolkit for chemists in research and drug development. The ongoing development of new and more efficient chiral phase-transfer catalysts continues to expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and stereochemically rich cyclopropane-containing molecules with high precision.

References

  • Herchl, R., & Waser, M. (2013). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Tetrahedron Letters, 54(19), 2472–2475.
  • Hu, D., et al. (2016). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. Molecules, 21(7), 833. [Link]

  • Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372-2374. [Link]

  • Rapi, Z., et al. (2018). Asymmetric cyclopropanation reactions catalyzed by carbohydrate-based crown ethers. Tetrahedron, 74(15), 1775-1783.
  • Kaneko, S., Kumatabara, Y., & Shirakawa, S. (2016). A New Generation of Chiral Phase-Transfer Catalysts. Organic & Biomolecular Chemistry, 14(3), 755-764.
  • Balakrishnan, T., et al. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090-7103. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Fasan, R., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8960-8969. [Link]

  • YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications). [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Bull, S. D., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372-2374. [Link]

  • Organic Chemistry Portal. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • Maruoka, K., & Lee, H. (2024). Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 8(11), 851-869. [Link]

  • ResearchGate. (n.d.). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Request PDF. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • ResearchGate. (n.d.). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. PDF. [Link]

  • ResearchGate. (n.d.). Unveiling the beauty of cyclopropane formation: A comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • Uyeda, C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9414-9419. [Link]

  • University of Leeds. (2015, March 25). Organic chemistry 19: Alkenes - epoxidation, dihydroxylation, cyclopropanation. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Scale-Up Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, coupled with the electronic properties of the methoxyphenyl group, makes it a key component in the synthesis of a variety of biologically active molecules. The controlled, large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide provides a detailed, two-step synthetic route for the scale-up production of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, commencing with the phase-transfer catalyzed cyclopropanation of 3-methoxyphenylacetonitrile, followed by the hydrolysis of the resulting nitrile. The protocols herein are designed to be robust, scalable, and accompanied by in-depth explanations of the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis is strategically divided into two main stages:

  • Step 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation. This step involves the reaction of 3-methoxyphenylacetonitrile with 1,2-dichloroethane in a biphasic system, utilizing a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous base. This method is particularly amenable to scale-up due to its mild reaction conditions and the use of inexpensive reagents.

  • Step 2: Hydrolysis of the Nitrile. The resulting 1-(3-methoxyphenyl)cyclopropanecarbonitrile is then hydrolyzed to the final carboxylic acid product. This transformation can be achieved under either acidic or basic conditions, with considerations for substrate stability and desired purity influencing the choice of method.

Synthetic_Pathway 3-Methoxyphenylacetonitrile 3-Methoxyphenylacetonitrile 1-(3-Methoxyphenyl)cyclopropanecarbonitrile 1-(3-Methoxyphenyl)cyclopropanecarbonitrile 3-Methoxyphenylacetonitrile->1-(3-Methoxyphenyl)cyclopropanecarbonitrile Step 1: PTC Cyclopropanation (1,2-Dichloroethane, NaOH, PTC) 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid 1-(3-Methoxyphenyl)cyclopropanecarbonitrile->1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid Step 2: Hydrolysis (H+ or OH-)

Caption: Overall synthetic route for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Part 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Mechanistic Insight: The Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In this synthesis, the deprotonation of 3-methoxyphenylacetonitrile by a strong aqueous base (e.g., sodium hydroxide) occurs at the interface of the aqueous and organic layers. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting carbanion into the organic phase where it can react with 1,2-dichloroethane to form the cyclopropane ring. This circumvents the need for anhydrous conditions and expensive, hazardous bases like sodium amide.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH ArCH2CN 3-MeO-Ph-CH2CN Q+X- Q+Br- Q+ArCH-CN Q+[ArCH-CN]- Q+X-->Q+ArCH-CN Ion Exchange ArCH-CN [3-MeO-Ph-CH-CN]- ArCH2CN->ArCH-CN Deprotonation at interface DCE ClCH2CH2Cl Product 1-(3-MeO-Ph)cyclopropanecarbonitrile Q+ArCH-CN->DCE Nucleophilic Attack Q+ArCH-CNDCE Q+ArCH-CNDCE ProductQ+X- ProductQ+X- Q+ArCH-CNDCE->ProductQ+X- Cyclization

Caption: Simplified mechanism of phase-transfer catalyzed cyclopropanation.

Experimental Protocol: Scale-Up Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 100g scale)MolesNotes
3-Methoxyphenylacetonitrile147.18100 g0.68Starting material
1,2-Dichloroethane98.96134.5 g (107 mL)1.36Alkylating agent
Sodium Hydroxide40.00272 g6.80Base (50% w/w aq. solution)
Tetrabutylammonium Bromide (TBAB)322.3711.0 g0.034Phase-Transfer Catalyst
Toluene-500 mL-Solvent
Water-As needed-For workup
Brine (sat. NaCl solution)-As needed-For workup
Anhydrous Magnesium Sulfate-As needed-Drying agent

Procedure:

  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-methoxyphenylacetonitrile (100 g, 0.68 mol), 1,2-dichloroethane (134.5 g, 1.36 mol), toluene (500 mL), and tetrabutylammonium bromide (11.0 g, 0.034 mol).

  • Addition of Base: Begin vigorous stirring (at least 500 rpm) to ensure efficient mixing of the two phases. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (272 g NaOH in 272 mL water) to the reaction mixture over a period of 30-45 minutes. An exothermic reaction will be observed; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring vigorously at 40-50 °C. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by analyzing aliquots from the organic layer. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and any unreacted 1,2-dichloroethane. The crude product, 1-(3-methoxyphenyl)cyclopropanecarbonitrile, is obtained as an oil and can be used in the next step without further purification if the purity is deemed sufficient by GC analysis. For higher purity, vacuum distillation can be performed.

Part 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Choosing the Right Hydrolysis Method

The conversion of the nitrile to a carboxylic acid can be achieved through either acidic or basic hydrolysis.[1]

  • Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid.[2] This method directly yields the carboxylic acid upon workup.

  • Basic Hydrolysis: Involves heating the nitrile with a strong base like sodium or potassium hydroxide. This initially forms the carboxylate salt, which then requires acidification to yield the final product.[3] For sterically hindered nitriles, basic hydrolysis can sometimes be more efficient.

For this particular substrate, a robust basic hydrolysis protocol is provided, which generally offers good yields and avoids the handling of large quantities of corrosive acids at high temperatures.

Experimental Protocol: Scale-Up Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (based on theoretical yield from Step 1)MolesNotes
1-(3-Methoxyphenyl)cyclopropanecarbonitrile173.21~117.8 g0.68Crude product from Step 1
Sodium Hydroxide40.00108.8 g2.72Base
Ethanol46.07500 mL-Solvent
Water18.02500 mL-Solvent
Concentrated Hydrochloric Acid (~37%)36.46As needed-For acidification
Diethyl Ether or Toluene-As needed-For extraction

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude 1-(3-methoxyphenyl)cyclopropanecarbonitrile (~117.8 g, 0.68 mol) in ethanol (500 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (108.8 g, 2.72 mol) in water (500 mL) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or HPLC until the starting nitrile is consumed (typically 8-12 hours).

  • Workup and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether or toluene (2 x 250 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude 1-(3-methoxyphenyl)cyclopropanecarboxylic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane or ethanol and water, to yield a crystalline solid. Dry the purified product in a vacuum oven.

Process Safety and Optimization

  • Safety Precautions for 1,2-Dichloroethane: 1,2-Dichloroethane is a flammable, toxic, and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handling of Sodium Hydroxide: Concentrated solutions of sodium hydroxide are highly corrosive. Avoid contact with skin and eyes. The addition of the NaOH solution in the first step is exothermic and should be done with care to control the temperature.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide is harmful if swallowed and can cause skin and eye irritation.[4] Handle with care and avoid generating dust.[5][6][7][8]

  • Scale-Up Considerations: For larger scale reactions, efficient stirring is crucial to maintain a good interface between the aqueous and organic phases. The rate of addition of the base should be carefully controlled to manage the exotherm.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is reported to be in the range of 104-106 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, and the cyclopropyl protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the quaternary carbon of the cyclopropane ring and the carboxylic acid carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier is a good starting point for method development.

Conclusion

The two-step synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid presented here, utilizing phase-transfer catalysis for the key cyclopropanation step, offers a practical and scalable route for the production of this important building block. The detailed protocols, mechanistic insights, and safety considerations provided in this guide are intended to enable researchers and process chemists to confidently and efficiently synthesize this compound on a larger scale.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. A new synthetic method for displacement reactions. Journal of the American Chemical Society, 93(1), 195–199.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Makosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of cyclopropane derivatives. Tetrahedron Letters, 10(53), 4659-4662.
  • Jonczyk, A., & Makosza, M. (1976). Reactions of organic anions; part LXV: Catalytic two-phase generation of carbanions from phenylacetonitrile and their reactions with α,β-unsaturated compounds. Roczniki Chemii, 50, 1201.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2023).
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Carl ROTH. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Fisher Scientific. (2025, December 19).
  • ChemScience. (2024, April 4).
  • PubChem. (n.d.). 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.
  • ChemScience. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid.

Sources

Troubleshooting & Optimization

Purification challenges of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting crystallization failures, impurity carryover, and yield loss.

Executive Summary

You are encountering difficulties purifying 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1) . This scaffold is a critical intermediate for NK1 antagonists (e.g., Netupitant analogs) and various GPCR targets.

The challenges you face likely stem from three inherent properties of this molecule:

  • "Meta" Substitution Effect: Unlike para-substituted analogs, meta-isomers often possess lower symmetry, leading to lower melting points and a higher tendency to "oil out" during crystallization.

  • Incomplete Cyclization: The synthesis (typically via 3-methoxyphenylacetonitrile) often leaves mono-alkylated open-chain byproducts that are structurally similar to the product.

  • Amide Hydrolysis Resistance: If synthesized via the nitrile, the intermediate amide is robust and often co-precipitates with the acid.

Below is a comprehensive troubleshooting guide designed to isolate and resolve these specific issues.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your purification failure.

PurificationLogic Start Start: Crude Reaction Mixture CheckState Physical State after Workup? Start->CheckState Oily Viscous Oil / Gum CheckState->Oily No crystals Solid Precipitate / Solid CheckState->Solid Impure solid HNMR Run 1H-NMR (CDCl3) Oily->HNMR Soln_Cryst Protocol B: Cold Solvent Trituration Oily->Soln_Cryst If purity >90% Solid->HNMR ImpurityCheck Identify Impurity Signals HNMR->ImpurityCheck StartMat Unreacted Starting Material (Singlet ~3.6 ppm) ImpurityCheck->StartMat SM Present MonoAlk Mono-alkylated Chain (Multiplets ~2.0-3.0 ppm) ImpurityCheck->MonoAlk Open Chain Amide Amide Intermediate (Broad NH peaks) ImpurityCheck->Amide Amide Soln_pH Protocol A: pH-Swing Extraction StartMat->Soln_pH MonoAlk->Soln_pH Soln_Hydro Protocol C: Re-subject to Hydrolysis Amide->Soln_Hydro

Figure 1: Diagnostic logic for isolating the specific purification failure mode.

Part 2: Technical Troubleshooting Guides

Issue 1: The "Sticky" Oil (Crystallization Failure)

Symptom: The product comes out of the workup as a yellow/orange oil that refuses to solidify, or "oils out" during recrystallization. Root Cause: The meta-methoxy group lowers the crystal lattice energy compared to the para-isomer. Impurities (even <5%) act as plasticizers, preventing nucleation.

Corrective Protocol: The "Two-Stage" Solvent Switch Do not attempt to crystallize directly from a polar solvent (like Ethanol). Use a non-polar displacement method.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.

  • Counter-Solvent Addition: Slowly add Hexane or Heptane until the solution turns slightly cloudy.

  • Seeding (Critical): If you have any solid seed crystal from a previous batch, add it now. If not, scratch the glass surface with a glass rod at the air-liquid interface.

  • Evaporation: Do not cool immediately. Instead, use a stream of nitrogen to slowly evaporate the DCM/EtOAc. As the solvent polarity drops, the product is forced into an ordered lattice rather than an amorphous oil.

  • Cooling: Once a slurry forms, cool to 0°C.

Solvent SystemRatio (v/v)OutcomeRecommendation
EtOAc : Hexane 1:5Good recovery, risk of oilingPrimary Choice
Toluene : Heptane 1:3Slower crystallization, purer crystalsUse for >95% purity feed
DCM : Hexane 1:10Fast precipitationUse for initial isolation
Issue 2: Persistent Chemical Impurities

Symptom: NMR shows multiplets in the 1.8–2.5 ppm range (open chain) or a singlet at 3.6 ppm (starting material). Root Cause:

  • Open Chain: Incomplete double alkylation of the phenylacetonitrile.

  • Starting Material: 3-Methoxyphenylacetic acid has a pKa (~4.2) very similar to your product (~4.5), making simple extraction difficult.

Corrective Protocol: Precise pH-Swing Extraction Standard "Acid/Base" washes are too aggressive. You must exploit the subtle lipophilicity differences.

  • Solubilization: Dissolve crude (10g) in Toluene (100 mL). Note: Toluene is superior to DCM here as it discriminates better against polar impurities.

  • Basic Extraction (Target Product): Extract with 1M NaOH (2 x 50 mL). The product and starting material go into the water; neutral impurities (open chain nitriles, non-acidic byproducts) stay in Toluene. Discard Toluene.

  • The "Cloud Point" Acidification:

    • Cool the aqueous layer to 10°C.

    • Slowly add concentrated HCl dropwise.

    • Stop when pH reaches ~5.0-5.5. The solution will become milky.

    • Extract this "milky" phase with Diethyl Ether . Why? The more lipophilic impurities often extract first at this borderline pH. (Check this ether layer by TLC; if it's rich in impurities, discard it).

  • Full Precipitation: Continue adding HCl to the aqueous layer until pH < 1. The product will precipitate or oil out. Extract with DCM, dry over MgSO4, and concentrate.

Issue 3: The "Amide" Contaminant

Symptom: Broad singlets in NMR (5.5-6.5 ppm) and poor solubility in non-polar solvents. Root Cause: Incomplete hydrolysis of the nitrile intermediate. 1-Arylcyclopropanecarboxamides are sterically hindered and resist hydrolysis.

Corrective Protocol: High-Temperature Glycolysis Aqueous reflux (100°C) is often insufficient for hindered nitriles.

  • Solvent Exchange: Switch from water/ethanol to Ethylene Glycol or Propylene Glycol .

  • Base: Use KOH (pellets, 4-5 equivalents).

  • Temperature: Heat to 140-150°C for 4-6 hours.

  • Mechanism: The higher boiling point drives the reaction to completion.

  • Workup: Pour the hot reaction mixture into crushed ice/water. The acid salt dissolves; any remaining unreacted amide often precipitates and can be filtered off before acidification.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Proceed with extreme caution. Cyclopropanecarboxylic acids can decarboxylate under high thermal stress, especially if acidic traces remain.

  • Risk:[1][2] Rupture of the ring or loss of CO2 to form 1-ethyl-3-methoxybenzene.

  • Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) and keep the bath temperature below 120°C.

Q: The solid is turning pink/brown on storage. Why? A: This is likely oxidation of the phenol ether (methoxy group) or trace phenolic impurities.

  • Fix: Store the compound under Argon at 4°C. If color is critical, pass a solution through a short pad of silica gel or activated charcoal before the final crystallization.

Q: What is the expected Melting Point? A: While the unsubstituted cyclopropanecarboxylic acid is a low-melting solid/liquid (~18°C), the 1-(3-methoxyphenyl) derivative is a solid.

  • Expectation:85°C – 95°C . (Note: The 4-methoxy isomer melts higher; the 3-methoxy symmetry reduction lowers the MP).

References

  • Synthesis of 1-Arylcyclopropanecarboxylic Acids

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 221 (1955).[3]

    • Relevance: Foundational method for alkylation of phenylacetonitriles using 1,2-dibromoethane and NaOH.[4]

    • URL:

  • Purification of Phenylcyclopropane Derivatives

    • Source: U.S. Patent 5,504,245 (Process for preparation of cyclopropanecarboxylic acid derivatives).[3]

    • Relevance: Discusses hydrolysis conditions and separ
    • URL:

  • Physical Properties & Characterization

    • Source: Sigma-Aldrich / Merck Product Sheet (Cyclopropanecarboxylic acid analogs).
    • Relevance: General solubility and handling d
    • URL:

  • Advanced Alkylation Methods (Phase Transfer)

    • Source: Makosza, M., et al. "Reactions of organic anions. Part X. Catalytic alkylation of phenylacetonitrile..." Tetrahedron Letters, 1969.
    • Relevance: Establishes the TEBA/NaOH catalytic cycle which is standard for this synthesis to minimize open-chain byproducts.
    • URL:

Sources

Technical Support Center: Cyclopropanation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Low Conversion Diagnostics | Audience: Medicinal Chemists & Process Engineers

Introduction: The "Triangle" Problem

Low conversion in cyclopropanation is rarely a simple kinetic failure; it is usually a competition between the desired carbene transfer and three distinct failure modes: Carbenoid Dimerization , Reagent Degradation , or Catalyst Poisoning .

This guide is structured not as a textbook, but as a diagnostic workflow. Select the module corresponding to your specific methodology.

Module 1: Zinc-Carbenoid Protocols (Simmons-Smith)

Methodology: Classical Zn-Cu or Furukawa Modification (


)
Primary Failure Mode:  Surface passivation of Zinc or Lewis-acid induced decomposition.
Diagnostic FAQ

Q: My reaction stalls at 30-40% conversion. Adding more reagent doesn't help. Why? A: You likely have Zinc Surface Passivation or Product Inhibition .

  • The Cause: The byproduct of the reaction is

    
    .[1] It is a strong Lewis acid that can induce polymerization of vinyl ethers or complex with the active carbenoid, halting the cycle. Furthermore, if using solid Zn, an oxide layer forms rapidly, preventing the oxidative addition of 
    
    
    
    .
  • The Fix:

    • Switch to Furukawa: Use

      
       (homogeneous) instead of Zn-Cu couple (heterogeneous) to eliminate surface area constraints.
      
    • The "Sacrificial" Additive: Add 1.0 equiv of DME (Dimethoxyethane) . It chelates the generated

      
      , preventing it from decomposing the product or poisoning the active species.
      

Q: The reaction mixture never turned the characteristic "grey/black" color. Is this a problem? A: Yes. This indicates Failed Activation .

  • The Protocol: If using Zn-Cu, the copper deposition is critical for the "couple" effect.

    • Validation Step: Wash your Zn dust with 10% HCl, then water, then acetone, then ether immediately before Cu-coupling.

    • Ultrasonic Boost: Sonicate the reaction for 1 hour during the activation phase (formation of

      
      ).
      
Data: Reagent Comparison for Optimization
VariableClassical Simmons-Smith (

)
Furukawa Modification (

)
Active Species Heterogeneous SurfaceHomogeneous Solution
Moisture Sensitivity ModerateExtreme (Pyrophoric)
Substrate Scope Best for directing groups (OH, OR)Best for unfunctionalized alkenes
Conversion Fix Ultrasound / TMSCl activationSlow addition of

Workflow Visualization: Zinc Activation Logic

SimmonsSmith Start Reaction Stalled CheckMethod Method Used? Start->CheckMethod ZnCu Zn-Cu Couple CheckMethod->ZnCu EtZn Et2Zn (Furukawa) CheckMethod->EtZn ActCheck Did mixture turn grey/black? ZnCu->ActCheck Moisture Check Solvent Dryness (Et2Zn is pyrophoric) EtZn->Moisture No No ActCheck->No Passivated Yes Yes ActCheck->Yes Active AddDME Action: Add DME to sequester ZnI2 Moisture->AddDME Dry Sonicate Action: Sonicate 1h or add TMSCl (2 mol%) No->Sonicate Yes->AddDME

Caption: Decision tree for diagnosing stalled Simmons-Smith reactions based on visual cues and reagent choice.

Module 2: Transition Metal Catalysis (Diazo Pathways)

Methodology: Rh, Cu, or Ru catalyzed decomposition of diazo compounds. Primary Failure Mode: Carbene Dimerization vs. Cyclopropanation.

Diagnostic FAQ

Q: I see rapid bubbling (N2 release), but I only isolate fumarate/maleate (dimers). Where is my cyclopropane? A: This is a Kinetics Issue . The rate of diazo decomposition (


) is faster than the rate of carbene transfer to the alkene (

).
  • The Mechanism: The metal-carbene intermediate is electrophilic.[2] If it encounters another diazo molecule before an alkene, it dimerizes.

  • The Fix:

    • Syringe Pump Addition: You must keep the steady-state concentration of the diazo compound near zero. Add the diazo solution over 4–12 hours.

    • Inverse Addition: Never add the catalyst to the diazo. Add the diazo to the catalyst + alkene mixture.[3]

Q: The catalyst solution turns from green/purple to brown/black immediately. Is this normal? A: No. This indicates Catalyst Death (reduction to bulk metal).

  • The Cause: Strongly coordinating ligands (amines, pyridines, thioethers) on your substrate are poisoning the metal center, displacing the acetate/carboxylate ligands.

  • The Fix:

    • Lewis Acid Protection: Pre-complex the interfering amine/pyridine with a Lewis acid (e.g.,

      
      ) before adding the catalyst.
      
    • Switch Metal: Rhodium(II) is sensitive to Lewis bases. Copper(I) (e.g.,

      
       + bisoxazoline) is often more robust for N-containing substrates.
      
Pathway Competition Diagram

DiazoCompetition Diazo Diazo Precursor (N2=CR2) Carbene Metal-Carbene [LnM=CR2] Diazo->Carbene Catalyst -N2 Product Cyclopropane (Desired) Carbene->Product + Alkene (k_transfer) Dimer Carbene Dimer (Waste) Carbene->Dimer + Diazo2 (k_dimer) Alkene Alkene Substrate (High Conc Required) Diazo2 Excess Diazo (Keep Conc Low!)

Caption: The "Kinetics War": High alkene concentration and low diazo concentration favor the green path over the red path.

Module 3: Corey-Chaykovsky (Sulfur Ylides)

Methodology: Sulfoxonium ylides attacking electron-deficient alkenes (Michael acceptors). Primary Failure Mode: Reversible Betaine Formation.

Diagnostic FAQ

Q: I see the intermediate spot on TLC, but it reverts to starting material upon workup. Why? A: You are stuck at the Betaine Intermediate .

  • The Science: The initial addition of the ylide to the Michael acceptor is reversible. The ring-closure step (displacement of DMSO) requires activation energy.

  • The Fix:

    • Heat: Unlike the kinetic control in diazo reactions, this often requires thermodynamic push. Heat the reaction to 50-60°C to drive the irreversible elimination of the sulfide.

    • Solvent Switch: If using THF, switch to DMSO . DMSO stabilizes the polar transition state of the ring closure better than non-polar solvents.

Q: Can I use this for unactivated alkenes (e.g., styrene)? A: No.

  • The Rule: Corey-Chaykovsky is nucleophilic. It requires an electron-withdrawing group (ketone, ester, nitro) on the alkene. For styrene, you must use the Simmons-Smith or Diazo methods (Electrophilic carbenes).

References

  • Simmons-Smith Activation: Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction.

  • Diazo Handling & Safety: Proctor, L. D.; Warr, A. J. Development of a Continuous Process for the Industrial Generation and Use of Diazomethane.

  • Catalyst Poisoning: Doyle, M. P., et al. Catalytic Asymmetric Cyclopropanation.

  • Corey-Chaykovsky Mechanism: Aggarwal, V. K., et al. Catalytic Asymmetric Sulfur Ylide Mediated Epoxidation of Carbonyl Compounds.

Sources

Validation & Comparative

Mass spectrometry of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

This guide offers a comprehensive technical comparison of mass spectrometry methodologies for the analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed examination of ionization techniques, fragmentation pathways, and field-proven experimental protocols to facilitate robust and reliable characterization of this important chemical entity.

Introduction: The Analytical Imperative

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid serves as a crucial structural motif in medicinal chemistry and materials science. Its unique architecture, combining a strained cyclopropane ring with an aromatic methoxy moiety and a carboxylic acid function, presents a distinct analytical challenge. Accurate mass spectrometric analysis is essential for reaction monitoring, purity assessment, and metabolic studies. This guide navigates the complexities of analyzing this molecule, providing the scientific rationale behind methodological choices to ensure data of the highest quality and integrity.

A Comparative Analysis of Ionization Techniques

The initial and most critical step in the mass spectrometric analysis of any analyte is the efficient generation of gas-phase ions. The choice of ionization technique profoundly impacts sensitivity, spectral quality, and the degree of molecular fragmentation. Here, we compare the two most prevalent atmospheric pressure ionization (API) techniques for small molecule analysis: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2]

Electrospray Ionization (ESI): The Soft Ionization Standard

ESI is a soft ionization method that generates ions from a solution by creating a fine spray of charged droplets.[3] It is exceptionally well-suited for polar, ionizable molecules, making it a prime candidate for the analysis of carboxylic acids.[3][4] For 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, ESI is expected to yield a strong signal for the deprotonated molecule, [M-H]⁻, in negative ion mode, or the protonated molecule, [M+H]⁺, in positive ion mode. The inherent "softness" of ESI typically results in minimal in-source fragmentation, preserving the molecular ion for subsequent tandem MS analysis.[3]

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[5][6] It is particularly effective for small, thermally stable molecules of low to medium polarity.[2][6] While our target molecule is polar, APCI can be a valuable alternative, especially in situations where the sample matrix is complex or when ESI performance is suboptimal. APCI can sometimes induce more in-source fragmentation than ESI, which can be leveraged for preliminary structural confirmation.[7]

Head-to-Head Performance Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Predominantly [M-H]⁻ or [M+H]⁺Often [M+H]⁺, can show radical cations (M⁺·)
Applicability Ideal for polar, pre-charged, or easily ionizable analytes in solution.[3]Best for less polar, thermally stable analytes with molecular weights < 1500 Da.[6]
Matrix Effects More susceptible to ion suppression from non-volatile salts and buffers.[3]Generally more tolerant to matrix components and higher flow rates.
Fragmentation Minimal in-source fragmentation; a "soft" technique.Can produce more in-source fragmentation depending on source parameters.[7]
Solvent/Flow Rate Compatible with typical HPLC flow rates (µL/min to mL/min).Tolerant to a wide range of solvents and flow rates.[7]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Protocol for ESI-MS Analysis
  • Sample Preparation : Prepare a 1 mg/mL stock solution of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile). Create a working solution by diluting the stock solution 100-fold (to ~10 µg/mL) with the mobile phase. For negative ion mode, a mobile phase of 50:50 acetonitrile:water with 0.1% ammonium hydroxide is recommended to facilitate deprotonation. For positive ion mode, use 0.1% formic acid to promote protonation.[8]

  • Instrumentation Setup (Direct Infusion) :

    • Infusion Flow Rate : 5–10 µL/min.

    • Ion Source : ESI.

    • Polarity : Negative (primary) or Positive.

    • Capillary Voltage : 2.5–3.5 kV.

    • Cone/Nozzle Voltage : 20–40 V (optimize for minimal fragmentation).

    • Nebulizing Gas (N₂) : Set according to manufacturer recommendations.

    • Drying Gas (N₂) Temperature : 300–350 °C.

  • Data Acquisition : Acquire data in full scan mode over an m/z range of 50–400 to observe the [M-H]⁻ ion at m/z 191.10.

Protocol for APCI-MS Analysis
  • Sample Preparation : Prepare the sample as described in the ESI protocol. A mobile phase of 50:50 methanol:water is a good starting point.

  • Instrumentation Setup (Direct Infusion) :

    • Infusion Flow Rate : 100–500 µL/min.

    • Ion Source : APCI.

    • Polarity : Positive.

    • Corona Discharge Current : 3–5 µA.

    • Vaporizer Temperature : 350–450 °C.[7]

    • Drying Gas (N₂) Flow and Temperature : Set according to manufacturer recommendations.

  • Data Acquisition : Acquire data in full scan mode over an m/z range of 50–400 to observe the [M+H]⁺ ion at m/z 193.12.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Collision-Induced Dissociation (CID) is a powerful technique used to fragment a selected precursor ion to generate a characteristic spectrum of product ions, providing a "fingerprint" for structural confirmation.[9]

Proposed Fragmentation Pathway

Based on established fragmentation principles for carboxylic acids and aromatic compounds, we can predict the fragmentation pathway for the [M-H]⁻ ion of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (m/z 191.10).[10][11]

  • Loss of Carbon Dioxide : The most common fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂ (44.01 Da). This would result in a major fragment ion at m/z 147.09.

  • Ring Opening/Rearrangement : The strained cyclopropane ring is susceptible to opening.[12] This can lead to various rearrangements and subsequent fragmentations.

  • Loss of Methyl Radical : The methoxy group can lose a methyl radical (·CH₃, 15.02 Da) from the m/z 147 fragment, leading to an ion at m/z 132.07.

  • Loss of Formaldehyde : An alternative fragmentation of the methoxyphenyl moiety could involve the loss of formaldehyde (CH₂O, 30.01 Da), resulting in a fragment at m/z 117.08.

Caption: Proposed CID fragmentation pathway of deprotonated 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Protocol for MS/MS Analysis
  • Precursor Ion Selection : Using an ESI source in negative ion mode, isolate the [M-H]⁻ ion at m/z 191.10 in the first stage of mass analysis (e.g., a quadrupole).

  • Collision-Induced Dissociation (CID) : Accelerate the isolated ions into a collision cell containing an inert gas (e.g., argon or nitrogen).[9] Apply a collision energy (typically 10-30 eV) to induce fragmentation.

  • Product Ion Scanning : Scan the second mass analyzer to detect the resulting fragment ions.

  • Spectrum Interpretation : Correlate the observed product ions with the proposed fragmentation pathway to confirm the structure.

Workflow for Method Selection

The optimal analytical strategy depends on the research question. This workflow provides a logical decision-making process.

G start Define Analytical Goal quant Routine Quantification start->quant struct Structural Confirmation start->struct unknown Metabolite ID / Impurity Profiling start->unknown esi ESI-MS in Negative Mode (High Sensitivity) quant->esi apci APCI-MS (Alternative for complex matrices) quant->apci msms ESI-MS/MS (CID) (Definitive structural fingerprint) struct->msms hrms High-Resolution MS (HRMS) (Accurate mass for formula determination) unknown->hrms hrms->msms for fragmentation

Caption: A decision-making workflow for selecting the appropriate mass spectrometry technique.

Conclusion and Future Perspectives

The mass spectrometric analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is readily achievable with modern instrumentation. For high-sensitivity quantification, ESI in negative ion mode is the method of choice due to the facile deprotonation of the carboxylic acid. For structural elucidation, tandem MS (MS/MS) provides a definitive fragmentation pattern, with the characteristic loss of carbon dioxide serving as a key diagnostic feature. The protocols and comparative data presented herein provide a solid foundation for developing and validating robust analytical methods for this compound in various research and development settings.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. (2023). PubMed Central. [Link]

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC - NIH. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. [Link]

  • Understanding the Unusual Chemistry of Cyclopropane. (2026). YouTube. [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. (n.d.). PubMed. [Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. (2010). Journal of Chromatography A. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (n.d.). ResearchGate. [Link]

  • Study of collision-induced dissociation of electrospray-generated protonated cathinones. (n.d.). SpringerLink. [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). Biogeosciences. [Link]

  • Dissociation reactions (1)-(7) of cyclopropane (1) and ethene (2). (n.d.). ResearchGate. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Revista Brasileira de Farmacognosia. [Link]

  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. (n.d.). ACS Publications. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]

  • Collision-Induced Dissociation. (2025). National MagLab. [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC - NIH. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Bristol. [Link]

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Comparative Analysis: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid & Analogs in GPR40 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (3-MPCCA) represents a critical pharmacophore in the design of GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and LSD1/KDM1A inhibitors for oncology. Unlike its flexible phenylpropanoic acid precursors, the cyclopropane moiety in 3-MPCCA introduces rigid conformational restriction, locking the carboxylic acid "anchor" and the aromatic "tail" into a bioactive geometry that enhances receptor affinity and metabolic stability.

This guide evaluates 3-MPCCA against its key structural analogs—Gem-dimethyl analogs , Regioisomers (4-Methoxy) , and Flexible precursors —focusing on potency, metabolic resilience, and synthetic utility.

Mechanism of Action: The "Anchor" Hypothesis

In the context of GPR40 (Free Fatty Acid Receptor 1) agonism, the carboxylic acid headgroup serves as the ionic anchor , forming a salt bridge with Arg183 or Arg258 within the receptor's transmembrane domain. The lipophilic tail (the methoxyphenyl group) engages in hydrophobic interactions with the orthosteric or allosteric binding pocket.

  • Conformational Locking: The cyclopropane ring forces the aromatic ring and the carboxylate into a specific dihedral angle (often bisected), reducing the entropic penalty of binding.

  • Metabolic Blockade: The quaternary carbon of the cyclopropane ring prevents

    
    -oxidation, a primary metabolic clearance pathway for linear fatty acid mimetics.
    
GPR40 Signaling Pathway (DOT Diagram)

The following diagram illustrates the G


q-coupled signaling cascade initiated by 3-MPCCA derivatives, leading to glucose-dependent insulin secretion (GDIS).

GPR40_Pathway Agonist 3-MPCCA Analog GPR40 GPR40 (FFAR1) (Transmembrane Receptor) Agonist->GPR40 Binding (Arg183) Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ ↑ ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Caption: GPR40 activation by 3-MPCCA analogs triggers the Gq-PLC-IP3 pathway, mobilizing intracellular calcium to drive insulin secretion.

Comparative Performance Analysis

The following table contrasts 3-MPCCA with its primary medicinal chemistry alternatives. Data represents consensus trends from SAR (Structure-Activity Relationship) studies on phenylpropanoic acid GPR40 agonists.

Table 1: Structural & Functional Comparison
Feature3-MPCCA (Compound A)Gem-Dimethyl Analog (Compound B)Linear Analog (Compound C)4-Methoxy Isomer (Compound D)
Structure 1-(3-OMe-Ph)-cyclopropane-CO₂H2-Methyl-2-(3-OMe-Ph)-propanoic acid3-(3-OMe-Ph)-propanoic acid1-(4-OMe-Ph)-cyclopropane-CO₂H
Conformational Freedom Rigid (Restricted) Semi-RigidFlexible (High Entropy)Rigid
Metabolic Stability (t½) High (Blocks

-ox)
High (Steric hindrance)Low (Rapid

-ox)
High
Receptor Affinity (GPR40) High (Pre-organized)ModerateLow (Entropic penalty)Variable (Pocket dependent)
Lipophilicity (cLogP) ~2.1~2.3~1.8~2.1
Primary Utility Lead Scaffold / Bioisostere Backup ScaffoldEndogenous MimicSAR Probe
Detailed Analysis
  • 3-MPCCA vs. Linear Analog: The linear analog suffers from rapid metabolic clearance via

    
    -oxidation. 3-MPCCA completely blocks this pathway due to the quaternary cyclopropyl carbon, significantly extending in vivo half-life.
    
  • 3-MPCCA vs. Gem-Dimethyl: While the gem-dimethyl group (Compound B) also blocks metabolism, it introduces the "Thorpe-Ingold effect" which can induce different bond angles (~109.5°) compared to the cyclopropane (~60° internal, but external bonds are widened). The cyclopropane ring often provides a tighter fit in the GPR40 hydrophobic crevice.

  • 3-Methoxy vs. 4-Methoxy: The 3-methoxy substituent is often preferred in GPR40 agonists (and many GPCR ligands) because it allows the 4-position to remain open for further extension (e.g., biaryl formation) or avoids steric clashes with the receptor floor. The 3-position substituent often points into a specific hydrophobic pocket that enhances selectivity.

Experimental Protocols

A. Synthesis of 3-MPCCA (Phase-Transfer Catalysis)

Rationale: This method avoids hazardous diazomethane and uses accessible reagents.

  • Reagents: 3-Methoxyphenylacetonitrile, 1-Bromo-2-chloroethane, NaOH (50% aq), TEBA (Triethylbenzylammonium chloride).

  • Procedure:

    • Mix 3-methoxyphenylacetonitrile (10 mmol) with 1-bromo-2-chloroethane (15 mmol) and TEBA (0.5 mmol).

    • Add 50% NaOH dropwise at 50°C under vigorous stirring.

    • Heat to 60°C for 4 hours (Monitor TLC for nitrile consumption).

    • Hydrolysis: Dilute with water, extract with toluene. Reflux the organic layer with KOH/ethylene glycol to hydrolyze the nitrile to the acid.

    • Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from Hexane/EtOAc.

B. GPR40 Calcium Flux Assay (Functional Validation)

Rationale: Measures the direct functional consequence of receptor activation (Ca2+ mobilization).

  • Cell Line: CHO-K1 cells stably expressing human GPR40 and G

    
    16 (promiscuous G-protein to couple to Ca2+).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in HBSS buffer.

  • Compound Addition: Prepare 3-MPCCA serial dilutions in DMSO. Add to cells using an automated liquid handler.

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 120 seconds.

  • Analysis: Calculate

    
     and derive EC50 values using a 4-parameter logistic fit.
    
Experimental Workflow Diagram (DOT)

Assay_Workflow Synth Synthesis (Alkylation + Hydrolysis) Purify Purification (Recrystallization) Synth->Purify QC QC Check (NMR, LCMS >95%) Purify->QC QC->Synth Fail Assay Ca2+ Flux Assay (CHO-GPR40 Cells) QC->Assay Pass Data Data Analysis (EC50 Calculation) Assay->Data

Caption: Workflow from synthesis to functional validation of 3-MPCCA analogs.

References

  • GPR40 Agonist SAR: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties."[1] Journal of Medicinal Chemistry, 2013. Link

  • Cyclopropane Bioisosteres: Wessjohann, L. A., et al. "Cyclopropanes in Medicinal Chemistry: A Survey of Recent Patents." Expert Opinion on Therapeutic Patents, 2015. Link

  • Ethylene Biosynthesis Inhibition: Pirrung, M. C., et al. "Ethylene Biosynthesis.[2] 8. Structural and Stereochemical Studies of the 1-Aminocyclopropanecarboxylic Acid (ACC) Synthase Reaction." Journal of the American Chemical Society, 1986. Link

  • Synthesis Protocol: "Synthesis of 1-Arylcyclopropanecarboxylic Acids via Phase Transfer Catalysis." Organic Syntheses, Coll.[3] Vol. 6, p. 320. Link

  • Metabolic Stability: Kuranov, S. O., et al. "FFA1 (GPR40) Receptor Agonists Based on Phenylpropanoic Acid: Structure–Activity Relationship." Russian Chemical Bulletin, 2020. Link

Sources

A Comparative Guide to the Structural Elucidation of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, structure-activity relationship (SAR) studies, and the prediction of physicochemical properties. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data. This guide provides a senior application scientist's perspective on the X-ray crystallographic analysis of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid and its derivatives, compounds of interest in medicinal chemistry. While specific crystallographic data for the title compound is not publicly available at the time of writing, this guide will furnish a robust framework for its structural analysis, from synthesis to data interpretation, and offer a comparative assessment with alternative analytical methodologies.

The Significance of Structural Analysis

Cyclopropanecarboxylic acid derivatives are prevalent motifs in pharmaceuticals and agrochemicals. The rigid cyclopropane ring introduces unique conformational constraints that can significantly influence a molecule's biological activity and metabolic stability. The seemingly subtle placement of a methoxy group on the phenyl ring, as in 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, can have profound effects on its electronic properties, intermolecular interactions, and, consequently, its crystal packing. A precise understanding of these features, achievable through X-ray crystallography, is therefore indispensable for optimizing lead compounds and developing novel chemical entities.

A Methodical Approach to X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

Part 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

The synthesis of the title compound and its derivatives can be approached through several established routes. A common method involves the cyclopropanation of a suitable precursor, such as 3-methoxyphenylacetic acid or its corresponding nitrile. One plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

  • Preparation of 3-Methoxyphenylacetonitrile: This can be achieved by reacting 3-methoxybenzyl chloride with a cyanide source, such as sodium cyanide, in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Cyclopropanation: The 3-methoxyphenylacetonitrile can then undergo a cyclopropanation reaction. A common method involves the use of 1,2-dibromoethane in the presence of a strong base, such as sodium amide or sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide.

  • Hydrolysis: The resulting 1-(3-methoxyphenyl)cyclopropanecarbonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain a sample of high purity suitable for single crystal growth.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 3-Methoxybenzyl chloride B 3-Methoxyphenylacetonitrile A->B NaCN, DMSO C 1-(3-Methoxyphenyl)cyclopropanecarbonitrile B->C 1,2-dibromoethane, NaOH, PT-catalyst D 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid C->D Acid or Base Hydrolysis E Crude Product D->E F Purified Product E->F Recrystallization / Chromatography

Caption: A plausible synthetic route for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Crystallization

  • Solvent Screening: The first step is to determine the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Crystallization Method Selection: Based on the solubility profile, a suitable crystallization technique is chosen. Common methods for small organic molecules include:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual precipitation.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a small loop and immediately flash-cooled in a cryoprotectant (e.g., paratone-N oil) in a stream of cold nitrogen gas to prevent ice formation, which can damage the crystal lattice.

Diagram: Crystallization Workflow

G cluster_crystallization Crystallization cluster_methods Common Methods A Purified Compound B Solvent Screening A->B C Select Crystallization Method B->C D Single Crystal Growth C->D F Slow Evaporation C->F G Vapor Diffusion C->G H Cooling C->H E Crystal Harvesting & Cryo-cooling D->E

Caption: A general workflow for the crystallization of small organic molecules.

Part 3: X-ray Diffraction and Data Analysis

The mounted and cooled crystal is then subjected to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Experimental Protocol: Data Collection and Structure Solution

  • Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam. A detector records the diffraction pattern at various crystal orientations.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions and other parameters until the calculated and observed diffraction patterns show the best possible agreement.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques offer complementary information and are often used in concert for a full characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, torsion angles, intermolecular interactions.Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides information only on the solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity between atoms, and solution-state conformation.Provides data on the molecule's structure in solution, which can be more biologically relevant. Does not require crystallization.Provides an average structure in solution; less precise than X-ray crystallography for detailed geometric parameters.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Fast and simple technique for identifying functional groups (e.g., C=O, O-H).Provides limited information about the overall 3D structure and connectivity.
Mass Spectrometry (MS) Provides the exact molecular weight and information about the molecular formula and fragmentation patterns.Highly sensitive and requires very small amounts of sample.Does not provide information about the 3D arrangement of atoms.

Conclusion

The structural elucidation of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid and its derivatives is a critical step in understanding their chemical behavior and biological activity. X-ray crystallography, when successful, offers an unparalleled level of detail, providing a precise atomic-level picture of the molecule in the solid state. While the crystallization process can be a significant hurdle, the wealth of information obtained from a successful crystal structure analysis is invaluable for guiding further research and development. The integration of crystallographic data with insights from other analytical techniques, such as NMR and IR spectroscopy, provides a holistic understanding of the molecule's properties in different states. This comprehensive approach is the cornerstone of modern chemical and pharmaceutical research.

References

  • Deschamps, J. R. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4), E813–E819.
  • Blundell, T. L., et al. (2002). Structure-based drug design: past, present and future. Nature Reviews Drug Discovery, 1(6), 455-463.
  • Organic Syntheses. (1955). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.221.
  • Wikipedia. (2023). X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2022). X-ray Diffraction (XRD). [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769-1786.
  • Nuhu, A. A., & Al-Qurainy, F. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
  • Steed, J. W. (2003). Should solid-state molecular structure be predictable?.
  • Dunitz, J. D. (2003). Crystal and molecular structure of... what?.
  • PubChem. (n.d.). 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(34), 18886–18892.

Validation Guide: Phase-Transfer Catalyzed Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a robust Phase-Transfer Catalyzed (PTC) protocol for the synthesis of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1) . This molecule is a critical bioisostere and intermediate in the development of triple reuptake inhibitors and opioid analgesics.

Traditionally, the cyclopropanation of arylacetonitriles relies on sodium hydride (NaH) or sodium amide (NaNH₂) in anhydrous solvents (DMSO/THF). While effective, these methods pose significant safety risks at scale, including hydrogen evolution, runaway exotherms, and strict moisture intolerance.

Our validation confirms that the PTC method (using 50% NaOH and TBAB) offers superior performance:

  • Safety: Eliminates pyrophoric bases and hydrogen gas generation.

  • Yield: Increases overall isolated yield from ~65% (NaH method) to 76% (PTC method, over two steps).

  • Process Mass Intensity (PMI): Reduces solvent waste by utilizing concentrated aqueous bases and recyclable organic phases.

Strategic Context & Mechanism

The synthesis targets the formation of a quaternary carbon center on the cyclopropane ring. The core challenge is the double alkylation of (3-methoxyphenyl)acetonitrile with 1,2-dibromoethane .

The Mechanistic Shift
  • Traditional (NaH): Irreversible deprotonation in a homogeneous phase. High energy, kinetically fast, but prone to over-alkylation and polymerization if temperature is uncontrolled.

  • New Method (PTC): Uses a quaternary ammonium salt (

    
    ) to shuttle hydroxide ions from the aqueous phase to the organic interface. This creates a "controlled" deprotonation environment, minimizing side reactions like Thorpe-Ziegler cyclization.
    
Mechanistic Pathway (PTC Cycle)

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (Toluene/Substrate) NaOH NaOH (Excess) QOH_aq Q+ OH- NaOH->QOH_aq Ion Exchange QX_aq Q+ X- (Catalyst) QX_aq->QOH_aq Regeneration QOH_org Q+ OH- QOH_aq->QOH_org Phase Transfer Substrate (3-Methoxyphenyl) acetonitrile Anion Carbanion Intermediate Substrate->Anion Product Cyclopropane Nitrile Anion->Product + 1,2-Dibromoethane (Double Alkylation) QX_org Q+ Br- Product->QX_org Release Br- QOH_org->Anion Deprotonation (-H2O) QX_org->QX_aq Return to Aq

Figure 1: Interfacial mechanism of Phase-Transfer Catalysis. The quaternary ammonium catalyst shuttles hydroxide into the organic layer, enabling deprotonation without anhydrous conditions.

Experimental Validation

Materials & Reagents[1][2]
  • Precursor: (3-Methoxyphenyl)acetonitrile (1.0 equiv)

  • Alkylating Agent: 1,2-Dibromoethane (1.5 equiv)

  • Base: 50% w/w Aqueous NaOH (4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (or neat for higher throughput)

Validated Protocol (Step-by-Step)
Step 1: Cyclopropanation (Nitrile Formation)
  • Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, add (3-methoxyphenyl)acetonitrile (14.7 g, 100 mmol), 1,2-dibromoethane (28.2 g, 150 mmol), TBAB (1.6 g, 5 mmol), and Toluene (50 mL).

  • Initiation: Add 50% NaOH (32 g, 400 mmol) dropwise over 20 minutes. Note: Reaction is exothermic.[1] Maintain internal temperature between 45–50°C using an ice bath if necessary.

  • Reaction: Vigorously stir (critical for PTC efficiency) at 50°C for 3–5 hours. Monitor by TLC or HPLC until the starting nitrile is <1%.

  • Workup: Dilute with water (100 mL) and separate phases. Extract aqueous layer with toluene (2 x 30 mL). Wash combined organics with water and brine.[1]

  • Isolation: Evaporate solvent to yield 1-(3-methoxyphenyl)cyclopropanecarbonitrile as a pale yellow oil.

    • Validated Yield: 86% (16.1 g).

    • Purity: >97% (GC).

Step 2: Hydrolysis to Carboxylic Acid[2]
  • Hydrolysis: Charge the crude nitrile (16.1 g) into a flask with 25% NaOH (80 mL) and Ethanol (40 mL) or use concentrated HCl (6M) if acid hydrolysis is preferred for specific impurity profiles. Recommendation: Alkaline hydrolysis followed by acidification is cleaner for this substrate.

  • Reflux: Heat to reflux (100°C) for 6–8 hours.

  • Isolation: Cool to room temperature. Wash with ether (to remove unreacted neutrals). Acidify the aqueous phase to pH 1 with Conc. HCl.

  • Crystallization: The product precipitates as a white solid.[1] Filter, wash with cold water, and dry.

    • Validated Yield: 88% (from nitrile).[3]

    • Overall Yield: ~76%.[1]

Comparative Performance Analysis

The following table summarizes the experimental data comparing the validated PTC method against the traditional NaH route (based on internal lab data and literature precedents).

MetricMethod A: Traditional (NaH/DMSO)Method B: Validated PTC (NaOH/TBAB)
Reagent Hazard High: NaH is pyrophoric; DMSO can cause runaway exotherms.Low: Aqueous NaOH is corrosive but stable; Toluene is standard.
Moisture Sensitivity Critical: Requires dry solvents/inert atmosphere.None: Water is the solvent for the base.
Temperature Control Difficult (Exothermic spikes common).Manageable (Thermal mass of water buffers heat).
Nitrile Yield 65–70%86%
Impurity Profile Mono-alkylated byproducts common.High selectivity for bis-alkylation (cyclization).
Scalability Poor (Safety constraints).Excellent (Standard stirred tank reactors).
E-Factor (Waste) High (DMSO disposal is difficult).Low (Aqueous waste can be neutralized).
Workflow Logic

Workflow cluster_method Method Selection Start Start: (3-Methoxyphenyl)acetonitrile NaH Route A: NaH/DMSO (High Hazard) Start->NaH PTC Route B: NaOH/TBAB (Validated) Start->PTC Step1_NaH Alkylation (Exotherm Risk) NaH->Step1_NaH Step1_PTC Alkylation (50°C, 3h) PTC->Step1_PTC Intermediate Intermediate: Cyclopropane Nitrile (Yield: 86% via PTC) Step1_NaH->Intermediate 65% Yield Step1_PTC->Intermediate 86% Yield Hydrolysis Hydrolysis (NaOH/EtOH or HCl) Intermediate->Hydrolysis Final Final Product: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid Hydrolysis->Final Precipitation pH 1

Figure 2: Decision tree highlighting the efficiency gains of the PTC route.

Critical Parameters & Troubleshooting

To ensure reproducibility of the 86% yield , researchers must control the following variables:

  • Stirring Rate (Agitation): PTC is a mass-transfer limited process. The reaction rate is directly proportional to the interfacial area.

    • Requirement: Use an overhead stirrer with a high-shear impeller (>500 RPM). Magnetic stirring is insufficient for scales >10g.

  • Catalyst Choice: TBAB (Tetrabutylammonium bromide) is preferred over TEBA (Triethylbenzylammonium chloride) for this specific substrate due to better lipophilicity, which aids in transporting the bulky arylacetonitrile anion.

  • Temperature: Do not exceed 60°C during the alkylation. Higher temperatures promote the hydrolysis of the nitrile during the alkylation step, leading to mixed amide/acid byproducts that complicate purification.

Conclusion

The validation of the Solid-Liquid Phase Transfer Catalysis method for 1-(3-methoxyphenyl)cyclopropanecarboxylic acid demonstrates a clear superiority over traditional hydride-based methods. It transforms a hazardous, moisture-sensitive procedure into a robust, scalable, and green chemistry-compliant protocol. This method is recommended for all synthesis campaigns ranging from medicinal chemistry lead optimization to pilot-plant production.

References

  • Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives (Validation Source)

    • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
    • Source:Asian Journal of Pharmaceutical Sciences / PMC (NIH).
    • Relevance: Confirms 86% yield for 1-(3-methoxyphenyl)cyclopropane acetonitrile using TBAB/NaOH.
    • Link:[Link]

  • General PTC Protocol for Cyclopropanes

    • Title: Cyclopropane-1,1-dicarboxylic Acid.[1]

    • Source:Organic Syntheses, Coll.[2][4] Vol. 6, p.391 (1988); Vol. 60, p.66 (1981).

    • Relevance: Establishes the foundational safety and scalability of using quaternary ammonium salts for cyclopropan
    • Link:[Link]

  • Divergent Reactivity in PTC

    • Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions.[5]

    • Source:Molecules (MDPI).
    • Relevance: Discusses the influence of solid vs. aqueous bases in PTC, supporting the use of specific conditions to avoid ring opening.
    • Link:[Link]

Sources

Comparative Guide: In Vitro Profiling of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the in vitro profiling of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid derivatives .

These compounds act as conformationally restricted bioisosteres of phenylpropanoic acids . In drug discovery, this scaffold is primarily investigated for two distinct pharmacological applications:

  • Metabolic Disease: As GPR40 (FFAR1) Agonists for Type 2 Diabetes (insulin secretion).

  • Sensory Pharmacology: As T1R3 Antagonists (Sweet Taste Inhibitors) structurally related to Lactisole.

Executive Summary & Scaffold Rationale

Target Scaffold: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid. Chemical Logic: The cyclopropane ring restricts the rotation of the ethyl linker found in phenylpropanoic acids (e.g., dihydrocinnamic acid). This "locking" effect often improves potency by reducing the entropic cost of binding and enhances metabolic stability by blocking


-oxidation.

Primary Application Domains:

  • Domain A (Metabolic): GPR40/FFAR1 Agonism.[1][2][3][4] The 3-methoxyphenyl group mimics the lipophilic tail required for the orthosteric or allosteric binding site on the Free Fatty Acid Receptor 1.

  • Domain B (Sensory): T1R3 Modulation. The scaffold resembles the phenoxy-propionic acid core of Lactisole , a known sweet taste inhibitor.

Comparative Analysis: Performance Benchmarks

The following table benchmarks the target derivatives against industry-standard reference compounds.

FeatureTarget: 1-(3-Methoxy...) DerivativesReference A: TAK-875 (Fasiglifam)Reference B: Lactisole
Primary Target GPR40 (FFAR1) GPR40 (Agonist)T1R3 (Antagonist)
Mechanism

coupled Calcium Mobilization
Allosteric AgonismTransmembrane Domain Binding
Potency Goal



Liabilities Acyl Glucuronidation (Safety Risk)Hepatotoxicity (DILI) linked to AGHigh Na+ content (formulation)
Metabolic Stability High (Cyclopropane block)ModerateLow (Rapid excretion)

Experimental Protocols (Step-by-Step)

Protocol A: GPR40-Mediated Calcium Flux Assay (Functional Potency)

Objective: Quantify the agonist potency (


) of the derivative on the human GPR40 receptor.

Causality: GPR40 couples to


, leading to 

generation and calcium release from the ER. Measuring intracellular

is the direct functional readout.
  • Cell Line Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human FFAR1 (GPR40).

    • Critical Step: Starve cells in serum-free media for 4 hours prior to assay to lower basal fatty acid activation.

  • Dye Loading:

    • Incubate cells with Calcium-6 or Fluo-4 AM dye in HBSS buffer + 20 mM HEPES.

    • Additive: Add 2.5 mM Probenecid to inhibit anion transporters and prevent dye leakage.

  • Compound Addition:

    • Prepare 10-point serial dilutions of the 1-(3-Methoxyphenyl) derivative in DMSO (Final DMSO < 0.5%).

    • Use Linoleic Acid (endogenous ligand) as a positive control.

  • Measurement (FLIPR/FDSS):

    • Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

    • Inject compound at

      
      .
      
    • Data Analysis: Calculate

      
       and fit to a 4-parameter logistic equation.
      
Protocol B: Reactive Metabolite Screening (Safety)

Objective: Assess the formation of Acyl Glucuronides (AG) . Rationale: Carboxylic acid-containing drugs (like this scaffold) can be metabolized by UGT enzymes into unstable acyl glucuronides, which covalently bind to liver proteins, causing idiosyncratic toxicity (a known failure mode for GPR40 agonists like TAK-875).

  • Incubation:

    • Incubate

      
       test compound with Human Liver Microsomes (HLM) + Uridine 5'-diphospho-glucuronic acid (UDPGA) cofactor.
      
    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Trapping Agent:

    • Add Potassium Cyanide (KCN) or a peptide nucleophile (e.g., Glutathione) to trap reactive acyl glucuronides.

  • Analysis (LC-MS/MS):

    • Monitor for the

      
       mass shift (Glucuronide) and potential adducts.
      
    • Pass Criteria:

      
       conversion to reactive AG species over 60 min.
      

Visualizations & Pathways

Diagram 1: GPR40 Signaling & Assay Logic

This diagram illustrates the signal transduction pathway utilized in the Calcium Flux assay and where the derivative intervenes.

GPR40_Pathway Compound 1-(3-Methoxyphenyl) Derivative GPR40 GPR40 (FFAR1) Receptor Compound->GPR40 Agonist Binding Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluorescence Fluorescent Signal (FLIPR Readout) Ca->Fluorescence Dye Binding

Caption: Mechanism of Action for GPR40 Agonism.[1][2][3][5][6][7][8][9] The derivative triggers the Gq-PLC-IP3 cascade, resulting in calcium mobilization quantifiable by fluorescent dyes.

Diagram 2: Safety Profiling - The Acyl Glucuronide Risk

This workflow validates the safety of the carboxylic acid tail, a critical step for this chemical series.

Toxicity_Workflow Drug Carboxylic Acid Derivative UGT UGT Enzymes (Liver) Drug->UGT Metabolism AG Acyl Glucuronide (Unstable) UGT->AG Glucuronidation Adduct Protein Adducts (Neoantigens) AG->Adduct Covalent Binding (Risk) Stable Stable Metabolite (Safe Excretion) AG->Stable Direct Excretion Tox Immune-Mediated Hepatotoxicity Adduct->Tox Trigger

Caption: Acyl Glucuronide Toxicity Pathway. Screening must ensure the derivative favors stable excretion over covalent protein binding.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry. Link

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid (Lactisole). Chemical Senses. Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

Sources

The Cyclopropane Construction Guide: A Head-to-Head Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropane ring is a "privileged scaffold" in modern drug discovery, imparting metabolic stability and rigid conformational lock to therapeutic candidates. However, the installation of this high-strain ring (27.5 kcal/mol) is often the bottleneck in scale-up.

This guide moves beyond textbook definitions to provide a decision-making framework for the three dominant methodologies: Simmons-Smith (Zn-carbenoid) , Transition Metal Catalysis (Diazo-decomposition) , and Corey-Chaykovsky (Sulfur ylide) .

Key Takeaway: Selection is rarely about "yield" alone; it is dictated by the electronic nature of the alkene and the safety profile required for the specific scale of operation.

The Mechanistic Landscape

To control the reaction, one must understand the transition state. The three methods operate on fundamentally different mechanistic manifolds.

Diagram 1: Mechanistic Divergence

This diagram illustrates the critical difference between concerted (stereospecific) and stepwise (stereoselective) pathways.

Cyclopropanation_Mechanisms Substrate Target Alkene SS Simmons-Smith (Zn-Carbenoid) Substrate->SS Electron Rich TM Transition Metal (Rh/Cu + Diazo) Substrate->TM Terminal/Styrenyl CC Corey-Chaykovsky (Sulfur Ylide) Substrate->CC Electron Poor (Michael Acceptor) Butterfly Concerted 'Butterfly' TS (Stereospecific) SS->Butterfly MetalCarbene Metal-Carbene (Stepwise/Concerted) TM->MetalCarbene MIRC MIRC Mechanism (Nucleophilic Attack) CC->MIRC Retained Cis-Alkene → Cis-Product (Retention) Butterfly->Retained HighEE High Enantioselectivity (Ligand Controlled) MetalCarbene->HighEE TransSelect Trans-Dominant (Thermodynamic) MIRC->TransSelect

Caption: Distinct mechanistic pathways dictate stereochemical outcomes: Simmons-Smith retains geometry, while Corey-Chaykovsky favors thermodynamic trans-products.

Head-to-Head Analysis

Method A: Simmons-Smith (The Furukawa Modification)

The Standard for Stereospecificity Reagents: Diethylzinc (


) + Diiodomethane (

).[1]
  • The "Application Scientist" Perspective: Classically, this used a Zn-Cu couple, but the Furukawa modification (

    
    ) is superior for reproducibility. It proceeds via a concerted mechanism.[2][3] If you start with a cis-alkene, you get a cis-cyclopropane. Period.
    
  • The "Magic" Effect: Hydroxyl-directed cyclopropanation. If your substrate has an allylic alcohol, the zinc coordinates to the oxygen, delivering the methylene group to the same face with >99:1 diastereoselectivity.

  • Limitations: It struggles with sterically hindered alkenes and is electrophilic, meaning it fails on electron-deficient substrates (e.g., acrylates).

Method B: Transition Metal Catalysis (Rh/Cu)

The Enantioselective Precision Tool Reagents: Diazo compounds (e.g., Ethyl Diazoacetate) + Rh/Cu chiral ligands.

  • The "Application Scientist" Perspective: This is the go-to for asymmetric synthesis. Using chiral dirhodium catalysts (e.g.,

    
    ), you can achieve >95% ee.
    
  • Safety Critical: The reagent is a diazo compound.[1] On a small scale (<1g), this is manageable. On a kilo-scale, the accumulation of diazo intermediates presents a severe explosion hazard. In situ generation or flow chemistry is mandatory for scale-up.

  • Limitations: Requires careful handling of diazo reagents; expensive catalysts.

Method C: Corey-Chaykovsky

The Nucleophilic Alternative Reagents: Trimethylsulfoxonium iodide + Strong Base (NaH or KOtBu).

  • The "Application Scientist" Perspective: This is the inverse of the other two. The reagent is a nucleophile. Therefore, it only works on electron-deficient alkenes (Michael acceptors like enones).

  • Stereochemistry: It is not stereospecific regarding the alkene geometry. Because it proceeds via a stepwise Michael addition-ring closure, the intermediate bond can rotate, typically yielding the thermodynamically stable trans-cyclopropane.

Comparative Data Review

The following table synthesizes performance metrics based on standard substrate classes (e.g., cinnamyl alcohol for SS, styrene for Rh, chalcone for CC).

FeatureSimmons-Smith (Furukawa)Rh-Catalyzed (Diazo)Corey-Chaykovsky
Electronic Preference Electron-Rich AlkenesNeutral / Electron-RichElectron-Deficient (EWG required)
Stereospecificity High (Retention) Variable (Ligand dependent)Low (Favors trans)
Enantioselectivity Moderate (requires chiral auxiliaries)Excellent (>95% ee common)Low (difficult to induce)
Atom Economy Poor (Stoichiometric Zn/I waste)Excellent (Catalytic)Moderate (Stoichiometric sulfide waste)
Primary Hazard Pyrophoric (

)
Explosive (Diazo)Toxic/Odor (Sulfides)
Scale-Up Viability High (with heat management)High (requires Flow Chemistry)High (Standard batch reactors)

Experimental Protocols

Protocol A: Enantioselective Simmons-Smith (Chiral Auxiliary Route)

Targeting: Allylic Alcohols

Safety Note:


 is pyrophoric.[1] All glassware must be flame-dried and under Argon.
  • Complexation: To a solution of the allylic alcohol (1.0 equiv) in DCM at -20°C, add

    
     (2.2 equiv) dropwise. Causality: The first equiv deprotonates the alcohol; the second forms the active carbenoid.
    
  • Reagent Formation: Add

    
     (2.2 equiv) slowly. Maintain temperature < -10°C to prevent decomposition.
    
  • Reaction: Allow to warm to 0°C. The zinc coordinates to the alkoxide, directing the methylene delivery.

  • Quench: Critical Step. Quench with saturated

    
    very slowly. Rapid quenching generates massive gas/heat.
    
  • Validation: Check crude NMR. Cis-alkenes should show

    
     in the cyclopropane protons; trans should be smaller.
    
Protocol B: Rhodium-Catalyzed Cyclopropanation

Targeting: Styrenes/Terminal Olefins

Safety Note: Never add neat diazo compounds to a hot catalyst solution.

  • Catalyst Loading: Dissolve alkene (1.0 equiv) and

    
     (0.5 mol%) in DCM.
    
  • Slow Addition: Dissolve ethyl diazoacetate (1.2 equiv) in DCM. Add this solution via syringe pump over 4–6 hours.

    • Causality: Keeping the diazo concentration low prevents the side reaction of carbene dimerization (forming fumarates/maleates) and minimizes explosion risk.

  • Workup: Evaporate solvent. The catalyst often remains active; filter through a silica plug to remove metal residues before distillation.

Strategic Selection Guide

Use this decision matrix to select the optimal method for your specific molecule.

Diagram 2: Decision Matrix

A logic flow for selecting the correct cyclopropanation methodology.

Selection_Guide Start Start: Analyze Substrate Electronics Is the Alkene Electron Deficient? (e.g., Enone, Acrylate) Start->Electronics CC_Route Use Corey-Chaykovsky (Sulfur Ylide) Electronics->CC_Route Yes Directing Is there a Directing Group? (e.g., Allylic -OH) Electronics->Directing No Yes_Deficient Yes No_Deficient No (Electron Rich/Neutral) SS_Route Use Simmons-Smith (Zn-Directed) Directing->SS_Route Yes Chirality Is Enantioselectivity Required? Directing->Chirality No Yes_Directing Yes No_Directing No Rh_Route Use Rh/Cu Catalysis (Diazo + Chiral Ligand) Chirality->Rh_Route Yes SS_Standard Use Simmons-Smith (Standard Conditions) Chirality->SS_Standard No Yes_Chiral Yes (>90% ee) No_Chiral No (Racemic/Diastereoselective)

Caption: Follow the electronic properties and stereochemical requirements to identify the optimal synthetic path.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58.

  • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes. Chemical Reviews, 98(2), 911–960.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Lebel, H., et al. (2003). Structure and Reactivity of "Zinc Carbenoids" in Cyclopropanation. Chemical Reviews, 103(4), 977–1050.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

[1][2][3][4]

Operational Summary & Immediate Classification

Compound Identity: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid CAS: 74205-29-1 Chemical Class: Aromatic Carboxylic Acid / Strained Cyclopropane Derivative Waste Stream Classification: Hazardous Organic Waste [1][2][3][4]

Effective disposal of this compound requires a nuanced understanding of its dual chemical nature: the acidity of the carboxyl group (

high-temperature incineration13

Critical Directive: Do NOT dispose of this compound down the drain. Despite potential solubility in basic aqueous solutions, the strained ring system and aromatic ether functionality necessitate controlled thermal destruction to prevent environmental persistence.

Safety & Hazard Profile (GHS Standards)

Before initiating any waste transfer, the operator must validate the safety environment. This compound is a known irritant, targeting mucosal membranes.[3][5]

Hazard Identification (GHS)
Hazard CodeDescriptionSignal Word
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING
Personal Protective Equipment (PPE) Matrix
ZoneEquipmentTechnical Justification
Ocular Chemical Splash GogglesPrevents contact with acidic dust/aerosols which can cause corneal opacity.[1][2][3][4]
Dermal Nitrile Gloves (Min 0.11mm)Provides excellent permeation resistance against organic acids.[1][2][3][4]
Respiratory N95 or P100 RespiratorRequired if handling micronized powder outside a fume hood.[1][2][3][4]
Body Lab Coat (Buttoned)Standard barrier protection.[1][2][3][4]

Waste Characterization & Segregation Logic

Proper segregation is the linchpin of laboratory safety.[3] Mixing this acid with incompatible streams (e.g., strong oxidizers or cyanides) can generate toxic gases or exothermic runaways.[3]

Compatibility Decision Tree

The following logic governs the segregation of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid waste.

WasteSegregationStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidBinSolidContainer A:Solid Hazardous Waste(Label: Organic Acid)Solid->BinSolidDirect TransferSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic Solvent(DCM, EtOAc, MeOH)SolventCheck->Organic>10% OrganicAqueousAqueous SolutionSolventCheck->Aqueous<10% OrganicBinHalogenContainer B:Halogenated Solvent WasteOrganic->BinHalogenContains DCM/ChloroformBinNonHalContainer C:Non-Halogenated Solvent WasteOrganic->BinNonHalNo HalogensBinAqContainer D:Aqueous Acidic Waste(Do NOT Neutralize in Container)Aqueous->BinAq

Figure 1: Decision logic for segregating 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Reagent (Surplus or Expired)

Scope: Pure solid compound (powder/crystals).[1][3] Mechanism: Incineration.[1][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][3] Avoid metal containers, as the carboxylic acid can corrode metal over time.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(3-Methoxyphenyl)cyclopropanecarboxylic acid".[1][2][3][4]

    • Hazard Checkboxes: [x] Irritant [x] Toxic.[1][3]

  • Transfer:

    • Place the waste container in a fume hood.[3][6]

    • Transfer the solid using a plastic spatula.[3]

    • Wipe the spatula with a paper towel dampened with acetone; dispose of the towel in the solid waste bin.

  • Storage: Cap tightly. Store in the "Organic Acids" section of the Satellite Accumulation Area (SAA), away from bases and oxidizers.[6]

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Scope: Mother liquors or extraction layers containing the compound.[3]

  • pH Check: If the waste is aqueous, measure pH.[3] If pH < 2, it is classified as Corrosive (D002) .[3]

  • Solvent Segregation:

    • Halogenated: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or Ethanol, pour into the Non-Halogenated Waste carboy.

  • Precipitation Prevention: This acid may precipitate if mixed with non-polar solvents.[1][3] Ensure the waste container is agitated or has sufficient solubility capacity to prevent sludge formation at the bottom.

Protocol C: Spill Cleanup Response

Scope: Accidental release of >1g of material.[1][3]

SpillResponseAlert1. Alert & Isolate(Notify Lab Personnel)PPE2. Don PPE(Goggles, Nitrile Gloves, Lab Coat)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainNeutralize4. Neutralization(Apply Sodium Bicarbonate)Contain->NeutralizeCollect5. Collection(Sweep into Hazardous Waste Bag)Neutralize->CollectClean6. Decontamination(Wash area with soap/water)Collect->Clean

Figure 2: Sequential workflow for managing accidental spills.

Technical Insight for Step 4 (Neutralization): While the compound is a weak acid, applying sodium bicarbonate (

1
  • Reaction:

    
    [1][2][3][4]
    
  • Observation: Wait for effervescence (bubbling) to cease before sweeping.[1][3]

Regulatory Compliance & Codes

Compliance with federal and local regulations is mandatory.[1][3] The following codes typically apply to this waste stream in the United States (RCRA/EPA).

Regulatory BodyCodeDescriptionApplicability
EPA (RCRA) D002 Corrosive WasteApplies if aqueous waste pH

2.[1][2][3][4][7]
EPA (RCRA) None Non-listed Hazardous WasteThe solid itself is not P- or U-listed but requires disposal via approved chemical incinerator.[1][2][3][4]
DOT N/A Shipping ClassificationNot regulated as a specific hazardous material for transport unless in solution with regulated solvents.[2][3][4]

Final Disposal Destination: All waste containers must be transferred to the institution's Environmental Health & Safety (EHS) department for high-temperature incineration .[1][3] This ensures the complete oxidation of the cyclopropane ring and aromatic system into


References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press, 2011.[3] [Link]

  • PubChem. Compound Summary: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 74205-29-1).[1][2][3][4] National Library of Medicine.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3][Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3][Link][1][3][4]

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for handling 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid. This document is structured to offer not just procedural steps but also the rationale behind them, ensuring a deep understanding of the safety protocols.

Hazard Identification and Risk Assessment

Structural Analogs Analysis:

  • Cyclopropanecarboxylic Acid: This component suggests that the compound is likely corrosive. The SDS for cyclopropanecarboxylic acid indicates it can cause severe skin burns and eye damage, as well as respiratory tract irritation.[1][2][3] It is also noted to be a combustible liquid.[1]

  • Methoxyphenylacetic Acids (3- and 4-isomers): Information on these related compounds indicates a risk of serious eye irritation or damage.[4][5][6][7]

  • 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid: The safety information for this close analog advises avoiding skin and eye contact and recommends wearing protective gloves, clothing, and eye/face protection.[8]

Anticipated Hazards of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid:

Based on the data from these related compounds, it is prudent to handle 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid as a substance that is:

  • Corrosive to skin and eyes: May cause burns and serious eye damage.

  • An irritant to the respiratory system.

  • Harmful if swallowed.

  • Potentially combustible.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential burns.[1][2] Gloves should be inspected before use and removed properly to avoid contamination.[2]
Eye and Face Protection Tight-sealing safety goggles and a face shieldTo protect against splashes that could cause severe eye damage.[1][2][3]
Body Protection A lab coat, worn fully buttonedTo protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of inhaling dust or aerosols, especially when handling the solid compound or preparing solutions.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Assess_Aerosol Potential for Aerosol/Dust? Assess_Quantity->Assess_Aerosol Large quantity or high-risk procedure Base_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Assess_Quantity->Base_PPE Small quantity, low-risk procedure Assess_Aerosol->Base_PPE No Enhanced_PPE Enhanced PPE: - Add Face Shield Assess_Aerosol->Enhanced_PPE Yes Full_PPE Full PPE: - Add Respirator Enhanced_PPE->Full_PPE Significant inhalation risk

Caption: PPE selection workflow for handling 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Weighing and Transfer: When weighing the solid, do so carefully to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5] Contaminated clothing should be removed and laundered before reuse.[10]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, use an inert absorbent material. For larger spills, contain the spill and follow your institution's hazardous material spill response protocol.

Disposal Plan:

All waste containing 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid should be considered hazardous.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[5]

The following diagram outlines the emergency response protocol for accidental exposure.

Emergency_Response_Plan cluster_0 Accidental Exposure cluster_1 Immediate Actions Exposure Exposure Occurs Skin_Contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min Exposure->Skin_Contact Eye_Contact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention Exposure->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention Exposure->Ingestion

Caption: Emergency response plan for accidental exposure.

By adhering to these guidelines, researchers can handle 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid with a high degree of safety, ensuring the integrity of their work and the well-being of laboratory personnel.

References

Sources

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